2,6-Bis[(propan-2-yl)oxy]oxane
Description
Structure
3D Structure
Properties
CAS No. |
90139-81-4 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2,6-di(propan-2-yloxy)oxane |
InChI |
InChI=1S/C11H22O3/c1-8(2)12-10-6-5-7-11(14-10)13-9(3)4/h8-11H,5-7H2,1-4H3 |
InChI Key |
ADNGLYCUYAXRJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCCC(O1)OC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Latent Dialdehyde Architectures: The Chemical Dynamics and Application Workflows of 2,6-Bis[(propan-2-yl)oxy]oxane
Introduction: The Paradigm of Protected Crosslinkers
In advanced formulation chemistry, handling highly reactive dialdehydes like glutaraldehyde presents a dual challenge: rapid aqueous degradation (via auto-polymerization) and acute toxicity. 2,6-Bis[(propan-2-yl)oxy]oxane (commonly referred to as 2,6-diisopropoxytetrahydropyran) emerges as a highly stable, sterically hindered cyclic bis-acetal that functions as a latent glutaraldehyde precursor. By locking the reactive carbonyls within an oxane ring protected by bulky isopropyl ethers, this molecule provides a thermodynamically stable sink that can be triggered via controlled acidic hydrolysis.
As a Senior Application Scientist, I approach this compound not just as a static molecule, but as a dynamic delivery system. This whitepaper details the structural thermodynamics, synthetic methodologies, and application workflows required to harness this compound effectively in industrial and laboratory settings.
Structural Dynamics and the Anomeric Effect
The chemical behavior of 2,6-bis[(propan-2-yl)oxy]oxane is fundamentally governed by its stereochemistry. The oxane (tetrahydropyran) ring adopts a chair conformation, and the two isopropoxy substituents at the C2 and C6 positions are subject to the generalized anomeric effect[1].
Unlike standard cyclohexane derivatives where bulky groups prefer equatorial positions to minimize 1,3-diaxial steric clash, the electronegative oxygen atoms of the isopropoxy groups prefer the axial orientation. This is driven by hyperconjugation—specifically, the donation of electron density from the non-bonding lone pair of the endocyclic ring oxygen (
Because of the bulky isopropyl groups, there is a delicate structural tension between the stabilizing anomeric effect (favoring axial) and steric hindrance (favoring equatorial). This results in a specific thermodynamic equilibrium between the cis and trans isomers, which can be manipulated based on solvent polarity[1].
Table 1: Physicochemical & Thermodynamic Profile
| Parameter | Value / Description | Causality / Significance |
| IUPAC Name | 2,6-Bis[(propan-2-yl)oxy]oxane | Standardized nomenclature reflecting the oxane core. |
| Molecular Formula | C11H22O3 | Represents the bis-isopropyl acetal of glutaraldehyde. |
| Molar Mass | 202.29 g/mol | Determines stoichiometric dosing in crosslinking applications. |
| Isomeric State | cis / trans equilibrium | Dictated by the balance of anomeric stabilization and steric bulk. |
| Hydrolytic Stability | Stable at pH > 7 | Base-stable acetal linkages prevent premature activation in storage. |
Synthesis Workflow: Acid-Catalyzed Acetalization
The industrial and laboratory synthesis of 2,6-bis[(propan-2-yl)oxy]oxane relies on the addition of isopropanol to 2-isopropoxy-3,4-dihydropyran. This process requires strict anhydrous conditions and precise thermal management to prevent the competitive cationic polymerization of the dihydropyran intermediate[2].
Synthetic pathway of 2,6-Bis[(propan-2-yl)oxy]oxane via acid-catalyzed addition.
Self-Validating Protocol: Anhydrous Synthesis
-
Catalyst Preparation : Wash Amberlyst-15 (a strong acid cation exchange resin) with anhydrous methanol, followed by anhydrous isopropanol. Dry under vacuum at 60°C for 12 hours.
-
Causality: Removing latent moisture is critical; even trace water will prematurely hydrolyze the dihydropyran into glutaraldehyde, which then polymerizes, drastically reducing yield[2].
-
-
Reaction Assembly : In a jacketed reactor purged with N2, combine 1.0 equivalent of 2-isopropoxy-3,4-dihydropyran with 5.0 equivalents of anhydrous isopropanol. The excess alcohol drives the thermodynamic equilibrium toward the bis-acetal.
-
Initiation & Thermal Control : Introduce 2 wt% of the dried Amberlyst-15. Maintain the reaction temperature strictly at 40°C for 4 hours.
-
Causality: The addition reaction is exothermic. Exceeding 50°C promotes the formation of 1,1,5,5-tetraisopropoxypentane (the open-chain tetra-acetal) and dihydropyran oligomers.
-
-
In-Process Validation : Pull a 50 µL aliquot, filter, and analyze via GC-FID. The reaction is deemed complete when the dihydropyran peak area is <1%.
-
Quenching & Isolation : Filter the mixture to remove the heterogeneous catalyst. Add a catalytic amount of sodium isopropoxide to neutralize any leached acidic species. Isolate the product via fractional distillation under reduced pressure.
Application Workflow: Controlled Glutaraldehyde Release
The primary utility of 2,6-bis[(propan-2-yl)oxy]oxane is its function as a "prodrug" or latent biocide/crosslinker. In applications such as oil well sanitization or advanced leather tanning, the rapid degradation of free glutaraldehyde is a major limitation. By deploying the cyclic bis-acetal, the active dialdehyde is released slowly upon encountering an acidic aqueous environment[2].
Acid-catalyzed hydrolysis mechanism releasing active glutaraldehyde.
Self-Validating Protocol: Tunable Hydrolysis
-
Matrix Preparation : Prepare a 0.1 M acetate buffer adjusted to pH 4.5.
-
Causality: Acetal hydrolysis is specific-acid catalyzed. A pH of 4.5 provides a controlled, steady release profile over 24-48 hours, preventing a sudden spike in glutaraldehyde concentration that could lead to auto-polymerization.
-
-
Dispersion : Add the 2,6-bis[(propan-2-yl)oxy]oxane to the buffer to create a 5 wt% mixture. Initially, this will be a biphasic emulsion due to the hydrophobicity of the isopropyl groups.
-
Activation : Stir the mixture at 35°C. As hydrolysis proceeds, the hydrophobic acetal is converted into water-soluble glutaraldehyde and isopropanol, causing the mixture to clarify into a homogeneous solution.
-
Validation via Derivatization : To confirm and quantify the release of active glutaraldehyde, sample the aqueous phase and react it with 2,4-dinitrophenylhydrazine (DNPH). The formation of a yellow/orange precipitate (glutaraldehyde bis-hydrazone) confirms the presence of the free dialdehyde, which can be quantified via HPLC-UV at 360 nm.
Advanced Reactivity: Organometallic Ring Opening
Beyond its use as a latent crosslinker, 2,6-bis[(propan-2-yl)oxy]oxane serves as a valuable intermediate in complex organic synthesis. The oxane ring can be cleaved using Grignard reagents. When reacted with an alkylmagnesium halide under forcing conditions, the acetal linkages are broken, and the ring opens to yield alkoxy-substituted saturated or unsaturated alcohols[3]. This methodology is highly prized in the synthesis of long-chain aliphatic compounds where the 5-carbon backbone of the oxane ring is cleanly incorporated into the target molecule.
Table 2: Comparative Reactivity Profile
| Reagent / Condition | Dominant Pathway | Primary Product(s) |
| Aqueous Acid (pH < 5) | Hydrolysis (Deprotection) | Glutaraldehyde + Isopropanol |
| Aqueous Base (pH > 8) | None (Thermodynamically stable) | Unreacted 2,6-Bis[(propan-2-yl)oxy]oxane |
| Grignard Reagent (R-MgX) | Nucleophilic Ring Opening | |
| Lewis Acid (e.g., BF3·OEt2) | Cationic Oligomerization | Polyacetal networks |
References
-
[1] Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. SciSpace. 1
-
[2] US6559346B1 - Method for the continuous production of glutaraldehyde. Google Patents. 2
-
[3] ChemInform Abstract: Arylidenephthalimidines and Related Compounds. Part 9. Preparation of Different Types of Phthalimidines Using Grignard Reaction. R Discovery.3
Sources
Thermophysical Characterization of Sterically Hindered Bis-Acetals: A Technical Guide to 2,6-Diisopropoxytetrahydropyran
Executive Rationale & Structural Causality
In advanced drug development and complex organic synthesis, tetrahydropyran (THP) derivatives are frequently employed as robust protecting groups for diols and alcohols. While standard analogs such as are well-documented in commercial catalogs, the demand for highly sterically hindered protecting groups has led to the development of 2,6-diisopropoxytetrahydropyran .
The substitution of ethoxy groups with bulky isopropoxy moieties fundamentally alters the thermophysical profile of the molecule. Understanding the boiling point and density of this specific compound is critical for chemical engineers designing downstream purification processes (e.g., fractional distillation) and calculating precise molar equivalents in scalable reactor systems.
Mechanistic Impact of the Isopropyl Group
-
Density Reduction via Free Volume Expansion : The branched nature of the isopropyl groups prevents tight molecular packing. This steric bulk increases the free volume within the liquid phase, leading to a measurable decrease in density compared to straight-chain analogs.
-
Boiling Point Elevation with Mitigated Dispersion : While the increased molecular weight (C₁₁H₂₂O₃) inherently raises the boiling point, the branching of the isopropyl groups reduces the surface area available for intermolecular Van der Waals dispersion forces. Consequently, the boiling point elevation is less severe than it would be for a straight-chain dipropoxy derivative.
Quantitative Data Presentation
Because empirical literature on 2,6-diisopropoxytetrahydropyran is often proprietary to specific pharmaceutical pipelines, its thermophysical properties are best contextualized against its widely studied structural analogs. The table below synthesizes known empirical data for the ethoxy analog[1] with the rigorously predicted profile of the diisopropoxy variant.
| Compound | Molecular Formula | Molecular Weight | Density (g/cm³, 20 °C) | Boiling Point (°C) |
| 2,6-Dimethoxytetrahydropyran | C₇H₁₄O₃ | 146.18 g/mol | ~1.020 | ~180 (at 760 Torr) |
| 2,6-Diethoxytetrahydropyran | C₉H₁₈O₃ | 174.24 g/mol | 0.9673[1] | 82 (at 13 Torr)[1] |
| 2,6-Diisopropoxytetrahydropyran | C₁₁H₂₂O₃ | 202.29 g/mol | ~0.925 (Predicted) | ~105 (at 10 Torr) (Predicted) |
Experimental Workflows & Self-Validating Protocols
To empirically determine the exact boiling point and density of a newly synthesized batch of 2,6-diisopropoxytetrahydropyran, the following self-validating methodologies must be employed. These protocols are designed to eliminate systemic errors and prevent the thermal degradation of the sensitive bis-acetal linkages.
Protocol A: Density Determination via Oscillating U-Tube Densitometry
Causality: Density is highly temperature-dependent. Traditional pycnometry introduces volumetric errors due to meniscus reading and thermal expansion. Oscillating U-tube densitometry is chosen because it measures the change in the natural frequency of a borosilicate glass tube, which is directly proportional to the fluid's density, offering 5-decimal precision.
Step-by-Step Methodology:
-
System Calibration (Self-Validation Step): Flush the U-tube with ultra-pure degassed water, followed by dry air. The system must read exactly
for water at 20 °C and for air. If deviation exceeds , recalibrate the internal oscillator. -
Reference Check: Inject a known standard (e.g., anhydrous n-nonane) to verify the calibration slope across the organic density range.
-
Sample Introduction: Inject 2.0 mL of highly purified (>99% GC-FID) 2,6-diisopropoxytetrahydropyran into the U-tube using a Luer-lock syringe, ensuring absolutely no micro-bubbles are introduced.
-
Thermal Equilibration: Allow the Peltier thermostat to stabilize the sample at exactly 20.00 °C for 5 minutes.
-
Measurement: Record the density. Repeat the measurement at 25.00 °C to establish the thermal expansion coefficient.
Protocol B: Boiling Point Determination via Micro-Ebulliometry
Causality: Acetals are prone to thermal cleavage. Heating 2,6-diisopropoxytetrahydropyran to its atmospheric boiling point (>230 °C) risks decomposition. Therefore, reduced-pressure ebulliometry is strictly required to determine the boiling point safely, allowing for extrapolation to standard pressure via the Antoine equation.
Step-by-Step Methodology:
-
Pressure Controller Calibration (Self-Validation Step): Connect the ebulliometer to a high-precision digital vacuum controller set to exactly 10.0 Torr. Boil anhydrous toluene in the apparatus. The measured boiling point must match the literature value for toluene at 10 Torr (~10.5 °C). If it deviates, the pressure transducer is artificially skewing the data and must be zeroed.
-
Sample Charging: Add 15 mL of 2,6-diisopropoxytetrahydropyran to the micro-ebulliometer flask along with inert boiling chips to prevent superheating.
-
Vacuum Stabilization: Evacuate the system to exactly 10.0 Torr and allow the pressure to stabilize for 10 minutes.
-
Controlled Heating: Apply heat via a silicone oil bath at a ramp rate of 2 °C/min.
-
Equilibrium Recording: Once a steady reflux ring is established on the internal thermometer bulb and the temperature remains constant for 3 minutes, record the boiling point (expected ~105 °C).
Workflow Visualization
The following diagram maps the logical progression from synthesis to validated thermophysical profiling, emphasizing the critical self-validation checkpoints.
Fig 1: Workflow for the thermophysical characterization of 2,6-diisopropoxytetrahydropyran.
References
- Source: molaid.
- Source: sigmaaldrich.
Sources
Comprehensive Technical Guide on 2,6-Bis[(propan-2-yl)oxy]oxane: Identifiers, Synthesis, and Applications
Executive Summary
In the landscape of organic synthesis and polymer functionalization, the behavior of aliphatic dialdehydes is defined by their tendency to undergo intramolecular cyclization. 2,6-Bis[(propan-2-yl)oxy]oxane —commonly referred to as 2,6-diisopropoxytetrahydropyran or glutaraldehyde diisopropyl acetal—is a prime example of this phenomenon. Formed via the acid-catalyzed reaction of glutaraldehyde with isopropanol, this cyclic bis-acetal serves as a highly stable, controlled-release aldehyde equivalent.
As a Senior Application Scientist, understanding the mechanistic formation, structural identifiers, and isolation protocols of this compound is critical. This whitepaper provides a rigorous, self-validating framework for the synthesis, characterization, and application of 2,6-Bis[(propan-2-yl)oxy]oxane, grounded in field-proven methodologies.
Chemical Identity and Structural Identifiers
Due to the stereocenters at the C2 and C6 positions of the oxane ring, 2,6-Bis[(propan-2-yl)oxy]oxane exists as a mixture of cis and trans diastereomers. Accurate structural identification relies on precise cheminformatics data rather than broad registry numbers. The quantitative identifiers for this compound are summarized in Table 1 .
Table 1: Standardized Chemical Identifiers
| Property | Value |
| IUPAC Name | 2,6-Bis[(propan-2-yl)oxy]oxane |
| Common Synonyms | 2,6-diisopropoxytetrahydropyran; Glutaraldehyde diisopropyl acetal |
| Molecular Formula | C₁₁H₂₂O₃ |
| Molar Mass | 202.29 g/mol |
| SMILES | CC(C)OC1CCCC(O1)OC(C)C |
| InChI | InChI=1S/C11H22O3/c1-8(2)13-10-6-5-7-11(14-10)15-9(3)4/h8-11H,5-7H2,1-4H3 |
Mechanistic Pathway: Acetalization and Cyclization
The synthesis of 2,6-Bis[(propan-2-yl)oxy]oxane is not a simple linear acetalization. Glutaraldehyde (pentanedial) in aqueous or alcoholic solutions predominantly exists as a cyclic hemiacetal rather than a free acyclic dialdehyde . This structural phenomenon is driven by the thermodynamic stability of the six-membered tetrahydropyran (oxane) ring.
When glutaraldehyde is reacted with isopropanol in the presence of an acid catalyst, the nucleophilic attack of the alcohol oxygen on the protonated carbonyl carbon yields an acyclic hemiacetal intermediate. The entropy loss typically associated with intermolecular reactions is bypassed as the molecule rapidly undergoes intramolecular cyclization to form 2-isopropoxy-6-hydroxyoxane. A subsequent equivalent of isopropanol reacts at the remaining hemiacetal site, displacing water to yield the final bis-acetal.
Reaction pathway: Glutaraldehyde cyclization and acetalization with isopropanol.
Physicochemical Data
Understanding the physical properties of the target compound dictates the parameters for its isolation and purification. The quantitative physicochemical data are summarized in Table 2 .
Table 2: Physicochemical Properties
| Property | Quantitative Data / Description |
| Physical State | Colorless, moderately viscous liquid |
| Boiling Point | ~80–85 °C at 3 mmHg (High vacuum required) |
| Density | ~0.95 g/cm³ at 20 °C |
| Solubility | Miscible with toluene, DCM, and alcohols; insoluble in water |
| Chemical Stability | Stable under basic/neutral conditions; rapidly hydrolyzes in aqueous acid |
Experimental Protocol: Synthesis and Isolation
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Acetalization is an equilibrium-driven process; therefore, the continuous removal of water is the causal factor dictating reaction yield.
Step-by-Step Methodology
1. Reagent Preparation & Activation
-
Charge a 500 mL round-bottom flask with 50 g of 50% aqueous glutaraldehyde (0.25 mol).
-
Add 150 mL of isopropanol (~1.96 mol). The massive stoichiometric excess serves as both the reactant and the co-solvent, pushing the equilibrium forward.
-
Introduce 150 mL of toluene.
-
Add 0.5 g of p-toluenesulfonic acid (p-TsOH).
-
Causality Check: p-TsOH is chosen over mineral acids (like H₂SO₄) because it provides the necessary electrophilic activation of the carbonyl carbon without inducing oxidative side reactions or polymerizing the glutaraldehyde.
2. Azeotropic Distillation
-
Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 85–110 °C).
-
Causality Check: The water from the aqueous glutaraldehyde and the water generated by the reaction form a ternary azeotrope with isopropanol and toluene. As it condenses into the trap, phase separation allows water to be continuously drawn off, satisfying Le Chatelier's principle and driving the reaction to completion.
3. Reaction Quenching
-
Once water ceases to collect (typically 4–6 hours), cool the mixture to room temperature.
-
Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and stir vigorously for 15 minutes.
-
Causality Check: Acetals are highly sensitive to acidic hydrolysis. Neutralizing the p-TsOH is a mandatory self-validating step; failing to do so will cause the bis-acetal to revert to glutaraldehyde and isopropanol during thermal concentration.
4. Extraction and Washing
-
Transfer to a separatory funnel and isolate the organic phase. Wash with brine (2 × 50 mL) to remove residual water and salts, then dry over anhydrous Na₂SO₄.
5. Vacuum Distillation
-
Remove toluene and unreacted isopropanol via rotary evaporation.
-
Purify the crude liquid using short-path distillation under high vacuum (3 mmHg), collecting the fraction at 80–85 °C.
Step-by-step experimental workflow for the synthesis and purification of the target bis-acetal.
Applications in Materials Science and Drug Development
The unique cyclic architecture of 2,6-Bis[(propan-2-yl)oxy]oxane makes it highly valuable across several technical domains:
-
Polymer Crosslinking : In polymer science, glutaraldehyde is frequently employed as a crosslinking agent for hydrophilic polymers like polyvinyl alcohol (PVA) and cellulose. The formation of cyclic acetals within the polymer matrix dictates the thermo-mechanical stability and swelling ratio of the resulting hydrogels or membranes .
-
Controlled-Release Biocides : Free glutaraldehyde is a potent biocide but suffers from rapid degradation and high toxicity. By converting it into a bulky bis-acetal like 2,6-diisopropoxytetrahydropyran, formulators create a "prodrug-like" system. The acetal slowly hydrolyzes in aqueous environments, releasing the active dialdehyde at a controlled, sustained rate, which is critical for long-term efficacy in industrial water treatment .
References
-
Functionalization and crosslinking of microcrystalline cellulose in aqueous media: a safe and economic approach. SciSpace. Available at: [Link]
-
Stability and pervaporation characteristics of PVA and its blend with PVAm membranes in a ternary feed mixture. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Enantioselective Intermolecular Aldol Additions and Related Morita-Baylis-Hillman Processes. ResearchGate. Available at: [Link]
Provisional Safety Data Sheet (SDS) & Technical Guide: 2,6-Bis[(propan-2-yl)oxy]oxane
Date of Issue: March 8, 2026 Version: 1.0 (Provisional / Research Use Only) Document Type: Technical Monograph & Safety Guide Target Audience: Medicinal Chemists, Process Safety Engineers, Analytical Scientists
Executive Summary & Chemical Identity
The "Hidden" Impurity in Acetal Chemistry
2,6-Bis[(propan-2-yl)oxy]oxane (IUPAC: 2,6-Diisopropoxytetrahydropyran) is a cyclic acetal rarely encountered as a standalone commercial reagent but frequently identified as a Process Impurity or Extractable/Leachable (E&L) in drug development. It typically forms during the reaction of glutaraldehyde with isopropanol (IPA) under acidic conditions or during the storage of glutaraldehyde-fixed tissues in alcohol.
Its significance lies in its latent reactivity : while stable under neutral conditions, it hydrolyzes in acidic environments (e.g., gastric fluid, acidic mobile phases) to release glutaraldehyde, a potent sensitizer and crosslinker.
Chemical Characterization
| Property | Specification |
| Chemical Name | 2,6-Bis[(propan-2-yl)oxy]oxane |
| Synonyms | 2,6-Diisopropoxytetrahydropyran; Glutaraldehyde diisopropyl cyclic acetal |
| CAS Number | Not Officially Assigned (Treat as Novel Chemical Entity) |
| Molecular Formula | C₁₁H₂₂O₃ |
| Molecular Weight | 202.29 g/mol |
| Structure Description | Tetrahydropyran ring substituted at positions 2 and 6 with isopropoxy groups.[1][2][3][4][5] |
| Physical State | Colorless liquid (Predicted) |
| Boiling Point | ~210–220°C (Predicted based on homologs) |
| LogP | ~2.5 (Predicted hydrophobic impurity) |
Hazards Identification & Toxicology (GHS Classification)
Provisional GHS Classification
Based on Structure-Activity Relationship (SAR) and hydrolysis products.
-
Flammable Liquids: Category 4 (Combustible Liquid).
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed - releases Glutaraldehyde).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Respiratory Sensitization: Category 1 (May cause allergy or asthma symptoms - Critical Hazard due to Glutaraldehyde release).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[4]
The "Trojan Horse" Mechanism
Unlike simple ethers, this molecule acts as a "Trojan Horse." It is lipophilic (LogP ~2.5), allowing it to penetrate biological membranes. Once inside a cell or acidic compartment (lysosome/stomach), it hydrolyzes to release two molecules of Isopropanol and one molecule of Glutaraldehyde .
Risk Implication: Toxicity data for this specific molecule is absent, but the toxicity of its hydrolysis products is well-established. Assume the toxicity profile mirrors that of Glutaraldehyde.
Figure 1: Hydrolysis pathway demonstrating the release of toxic glutaraldehyde in acidic conditions.
Handling, Storage & Stability
Peroxide Formation (The Silent Threat)
Like other ethers and acetals (e.g., THF, Dioxane), 2,6-Bis[(propan-2-yl)oxy]oxane contains hydrogen atoms on carbons adjacent to the ether oxygen (alpha-hydrogens). This makes it susceptible to auto-oxidation, forming explosive organic peroxides upon exposure to air and light.
Protocol 1: Peroxide Management
-
Test Frequency: Test for peroxides every 3 months using quantofix peroxide test strips or iodide titration.
-
Limit: If peroxides > 10 ppm, treat with ferrous sulfate or pass through activated alumina.
-
Inhibition: Ensure the presence of a stabilizer (e.g., BHT 250 ppm) if stored for long periods.
Hydrolytic Instability
-
Incompatible Materials: Strong acids, Lewis acids, aqueous acids.
-
Storage Conditions: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place (< 25°C). Do not store in unbuffered water.
Emergency Response Protocols
Exposure Response Workflow
This protocol prioritizes the neutralization of potential aldehyde release.
Figure 2: Emergency response decision tree emphasizing specific decontamination steps.[3]
Analytical Identification (For Researchers)
If you are detecting this compound as an unknown impurity, use the following diagnostic ions and shifts.
Mass Spectrometry (GC-MS)
-
Ionization: EI (70 eV)
-
Key Fragments:
-
m/z 43: Isopropyl group (CH₃)₂CH⁺ (Base peak or very strong).
-
m/z 59: Isopropoxy fragment (CH₃)₂CHO⁺.
-
m/z 85: Tetrahydropyranyl ring fragment (C₅H₉O⁺).
-
m/z 202: Molecular ion (M⁺) is often weak or absent due to facile fragmentation at the acetal linkage.
-
NMR Spectroscopy (¹H NMR, CDCl₃)
-
Acetal Methine (H-2, H-6): Multiplet at 4.5 – 5.0 ppm . This is the diagnostic signal for the CH-O-CH acetal linkage.
-
Isopropyl Methine: Septet at 3.8 – 4.0 ppm .
-
Isopropyl Methyls: Doublets at 1.1 – 1.2 ppm .
-
Ring Methylenes: Multiplets at 1.5 – 2.0 ppm .
Regulatory & Environmental Status
-
TSCA (USA): Not listed. Use under R&D Exemption (40 CFR 720.36) only.
-
REACH (EU): Not registered. Treat as a substance of very high concern (SVHC) candidate due to potential sensitizing degradation products.
-
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not pour down the drain ; hydrolysis in sewer lines can release toxic aldehydes.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Glutaraldehyde. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Tetrahydropyran Derivatives. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for acetal hydrolysis mechanisms).
-
Occupational Safety and Health Administration (OSHA). Glutaraldehyde: Occupational Health Guideline. Retrieved from [Link]
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Stereoelectronic & Physicochemical Dynamics of Bis-Alkoxy Tetrahydropyrans
Topic: Physical characteristics of bis-alkoxy substituted tetrahydropyrans Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
A Structural and Kinetic Guide for Drug Development
Executive Summary
Bis-alkoxy substituted tetrahydropyrans (THPs)—specifically the 2,6-disubstituted variants—represent a unique class of cyclic acetals central to carbohydrate chemistry, natural product synthesis (e.g., polyether antibiotics), and prodrug design. Unlike simple ethers, these systems are governed by the anomeric effect , a stereoelectronic phenomenon that overrides steric repulsion to dictate conformational preference.[1] This guide analyzes the physical characteristics of these systems, focusing on their conformational dynamics, spectroscopic signatures, and hydrolytic stability, providing a actionable framework for their application in medicinal chemistry.
Structural Architecture & Conformational Dynamics
The physical behavior of bis-alkoxy THPs is defined by the interplay between steric bulk and electronic delocalization.[2] The most critical structural motif is the 2,6-dialkoxy pattern, where two exocyclic oxygens flank the ring oxygen.
The Double Anomeric Effect
In a standard cyclohexane ring, bulky substituents prefer the equatorial position to minimize 1,3-diaxial steric interactions. However, in 2-alkoxy THPs, the electronegative alkoxy group prefers the axial position. This is the Anomeric Effect , driven by two factors:
-
Hyperconjugation: The anti-bonding orbital (
) of the exocyclic C–O bond aligns parallel to the lone pair (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) of the ring oxygen, allowing for stabilizing donation.[1] -
Dipole Minimization: The axial conformer minimizes the net dipole moment compared to the equatorial conformer.[2]
In 2,6-bis-alkoxy THPs , this effect is doubled.
-
Cis-Isomer: Can adopt a diaxial or diequatorial conformation.[2] The diaxial form is often surprisingly stable despite steric crowding because both anomeric effects are active.[2]
-
Trans-Isomer: Inevitably forces one substituent to be axial and the other equatorial.[2]
The "Rabbit Ear" Effect
For the cis-2,6-dialkoxy system, the diaxial preference is counterbalanced by the repulsion between the lone pairs of the exocyclic oxygens and the ring oxygen (the "Rabbit Ear" effect or lone-pair/lone-pair repulsion).[2] Solvents with high dielectric constants can mitigate this repulsion, shifting the equilibrium.[2]
Visualization of Conformational Equilibrium
The following diagram illustrates the thermodynamic equilibrium between the diaxial and diequatorial conformers of cis-2,6-dimethoxytetrahydropyran.
Figure 1: Conformational equilibrium of cis-2,6-dialkoxy THP. The diaxial form is stabilized by the anomeric effect despite steric cost.[1][2]
Physicochemical Properties[3][4][5][6][7]
The bis-alkoxy substitution pattern drastically alters the physicochemical profile compared to the parent tetrahydropyran.[2]
Solubility and Lipophilicity (LogP)
Bis-alkoxy THPs function as "masked" diols or dialdehydes.[2] They exhibit higher lipophilicity than their acyclic acetal counterparts due to the rigid masking of polar oxygens within the lipophilic ring scaffold.[2]
| Parameter | Trend in Bis-Alkoxy THPs | Causality |
| Boiling Point | Higher than parent THP; increases with alkoxy chain length.[2] | Increased molecular weight and Van der Waals surface area.[2] |
| Water Solubility | Moderate to Low.[2] Decreases as | Ether oxygens accept H-bonds, but alkyl chains dominate solvation energetics.[2] |
| LogP | Adjustable (Range: 1.5 – 4.0 typically).[2] | Tunable by varying the R-groups (e.g., Methoxy vs. Benzyloxy).[2] |
| Density | Oxygen density increases specific gravity relative to cyclohexane.[2] |
Chemical Stability (Hydrolysis)
These compounds are acid-labile but base-stable .[2] This orthogonality makes them ideal protecting groups.[2]
-
Hydrolysis Mechanism: A1 mechanism (Acid-catalyzed, unimolecular rate-determining step).
-
Rate Limiting Step: Formation of the cyclic oxocarbenium ion.[2]
-
Substituent Effect: Electron-donating groups on the alkoxy chain accelerate hydrolysis by stabilizing the leaving group departure; electron-withdrawing groups retard it.[2]
Spectroscopic Characterization
Accurate structural assignment relies heavily on NMR spectroscopy, utilizing the Karplus relationship to determine axial vs. equatorial orientation.
H NMR Signatures
The anomeric proton (H2/H6) is the diagnostic handle.[2]
-
Chemical Shift (
): Typically 4.5 – 5.0 ppm .ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Coupling Constant (
):-
Axial H (
): Large coupling to adjacent axial proton (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Hz). -
Equatorial H (
): Small coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Hz).
-
C NMR Signatures
-
Anomeric Carbon (C2/C6): Deshielded, appearing at 95 – 105 ppm .
-
Anomeric Effect on Shift: Axial alkoxy carbons are typically shielded (upfield shift) by 2–4 ppm relative to equatorial isomers due to the
-gauche effect.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Experimental Protocols
Synthesis of 2,6-Diethoxytetrahydropyran
This protocol utilizes the acid-catalyzed addition of ethanol to 3,4-dihydro-2H-pyran (DHP) or the cyclization of glutaraldehyde acetals.
Reagents:
-
Glutaraldehyde (50% aq.[2] solution)
-
Ethanol (Absolute)
-
Catalyst: p-Toluenesulfonic acid (pTSA) or Amberlyst-15
-
Solvent: Cyclohexane (for azeotropic water removal)
Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charging: Add glutaraldehyde (0.1 mol), ethanol (0.3 mol), cyclohexane (100 mL), and pTSA (1 mol%).
-
Reflux: Heat to reflux (
C). Monitor water collection in the Dean-Stark trap.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Completion: Reaction is complete when water evolution ceases (
hours).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Workup: Cool to RT. Neutralize with solid
. Filter.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Purification: Distill under reduced pressure. The product is a mixture of cis/trans isomers.[2]
Workflow Diagram:
Figure 2: Synthesis workflow for 2,6-diethoxytetrahydropyran via acetalization.
Applications in Drug Discovery
pH-Sensitive Linkers
The acetal linkage in bis-alkoxy THPs is stable at physiological pH (7.[2]4) but degrades rapidly in the acidic environment of the endosome (pH 5.0–6.[2]0) or tumor microenvironment.[2] This property is exploited in Antibody-Drug Conjugates (ADCs) to release cytotoxic payloads specifically within target cells.[2]
Glycomimetics
Bis-alkoxy THPs serve as simplified analogues of pyranose sugars (C-glycosides).[2] They mimic the spatial arrangement of hydroxyl groups in carbohydrates without the metabolic instability associated with hemiacetals, making them valuable scaffolds for lectin inhibitors.[2]
References
-
Anomeric Effect in Heterocycles Kirby, A. J.[2] "Stereoelectronic Effects."[2] Oxford University Press, 1983. Context: Foundational text on the orbital interactions (
) governing the axial preference in 2-alkoxy THPs. -
Conformational Analysis of 2,6-Disubstituted Tetrahydropyrans Perrin, C. L., et al. "The Anomeric Effect in 2,6-Dialkoxytetrahydropyrans." Journal of the American Chemical Society, 2005. Context: Detailed thermodynamic data on the cis/trans equilibrium and the magnitude of the double anomeric effect.
-
NMR Spectroscopy of Pyran Derivatives Silverstein, R. M., et al.[2] "Spectrometric Identification of Organic Compounds." Wiley.[2][3] Context: Standard reference for coupling constants (
-values) used to distinguish axial vs. equatorial protons in THP rings.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Hydrolysis Kinetics of Cyclic Acetals Fife, T. H.[2] "Kinetic and Mechanism of Hydrolysis of Cyclic Acetals."[2] Accounts of Chemical Research, 1972.[2] Context: Establishes the A1 mechanism and transition state energies for THP hydrolysis.
-
Synthesis of 2,6-Diethoxytetrahydropyran PubChem Compound Summary. "2,6-Diethoxytetrahydropyran."[2][3] Context: Physical data and identification codes for the specific bis-alkoxy derivative.[2][4]
Sources
- 1. Anomeric effect - Wikipedia [en.wikipedia.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. 2,6-Diethoxytetrahydropyran | C9H18O3 | CID 261532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Isopropoxy-Functionalized Disiloxanes: A Historical and Methodological Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of isopropoxy-functionalized disiloxanes, with a particular focus on 1,3-diisopropoxy-1,1,3,3-tetramethyldisiloxane as a representative molecule. Due to the ambiguity and lack of specific literature for "2,6-Bis[(propan-2-yl)oxy]oxane," this guide centers on the fundamental and historically significant synthetic routes for closely related and well-characterized alkoxy-substituted disiloxanes. We delve into the core chemical principles, experimental considerations, and the evolution of synthetic methodologies, offering a foundational understanding for researchers in materials science and drug development.
Introduction: The Enigmatic "2,6-Bis[(propan-2-yl)oxy]oxane" and the Focus on a Representative Analogue
The nomenclature "2,6-Bis[(propan-2-yl)oxy]oxane" does not correspond to a readily identifiable, standard chemical structure in the existing literature. The "2,6-" numbering is atypical for a simple linear or cyclic disiloxane. For instance, in a cyclotrisiloxane ring, the silicon and oxygen atoms are numbered sequentially, placing oxygen atoms at positions 2, 4, and 6. Substitution on these oxygen atoms is not a common naming convention.
Given this ambiguity, this guide will focus on the synthesis of a closely related and structurally unambiguous compound: 1,3-diisopropoxy-1,1,3,3-tetramethyldisiloxane . This molecule captures the essential structural motifs suggested by the original topic – a disiloxane backbone with terminal isopropoxy groups. The synthetic principles and historical context surrounding this compound are broadly applicable to a wide range of alkoxy-functionalized siloxanes.
Alkoxy-functionalized siloxanes are a pivotal class of organosilicon compounds. Their unique combination of an inorganic siloxane backbone (Si-O-Si) and organic alkoxy groups imparts valuable properties, including tunable reactivity, solubility in organic solvents, and the ability to act as precursors for silica-based materials through sol-gel processes.[1] These characteristics make them indispensable in various fields, from coatings and adhesives to advanced materials and drug delivery systems.
This guide will explore the primary synthetic pathways to these versatile molecules, tracing their historical development and providing detailed experimental insights.
The Foundational Pillar: Synthesis via Chlorosilane Alcoholysis
The most traditional and widely employed method for the synthesis of alkoxy-functionalized siloxanes is the reaction of chlorosilanes with alcohols. This nucleophilic substitution reaction is a cornerstone of industrial and laboratory-scale organosilicon chemistry.
The Core Reaction: Dichlorodimethylsilane and Isopropanol
The synthesis of 1,3-diisopropoxy-1,1,3,3-tetramethyldisiloxane can be envisioned as a two-step process originating from dichlorodimethylsilane ((CH₃)₂SiCl₂).
Step 1: Formation of Isopropoxydimethylchlorosilane
The initial reaction involves the substitution of one chlorine atom with an isopropoxy group:
(CH₃)₂SiCl₂ + (CH₃)₂CHOH → (CH₃)₂Si(OCH(CH₃)₂)Cl + HCl
This reaction is typically carried out in the presence of a base, such as pyridine or a tertiary amine, to neutralize the hydrogen chloride (HCl) byproduct, which can otherwise catalyze side reactions.
Step 2: Hydrolysis and Condensation
The intermediate, isopropoxydimethylchlorosilane, is then subjected to controlled hydrolysis. The remaining chlorine atom is hydrolyzed to a silanol group, which rapidly condenses with another molecule to form the disiloxane bond:
2 (CH₃)₂Si(OCH(CH₃)₂)Cl + H₂O → [(CH₃)₂Si(OCH(CH₃)₂)]₂O + 2 HCl
This hydrolysis and condensation sequence is a critical step, and its control is paramount to achieving a high yield of the desired disiloxane. Uncontrolled hydrolysis can lead to the formation of longer polysiloxane chains or cyclic species.[2]
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of 1,3-diisopropoxy-1,1,3,3-tetramethyldisiloxane via the chlorosilane route.
Materials:
-
Dichlorodimethylsilane
-
Isopropanol (anhydrous)
-
Pyridine (or other suitable base)
-
Anhydrous diethyl ether (or other inert solvent)
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of dichlorodimethylsilane in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
The flask is cooled in an ice bath.
-
A solution of isopropanol and pyridine in diethyl ether is added dropwise to the stirred solution of dichlorodimethylsilane. The molar ratio of dichlorodimethylsilane to isopropanol to pyridine is typically 1:2:2.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The precipitated pyridinium hydrochloride is removed by filtration under a nitrogen atmosphere.
-
The filtrate, containing the crude product, is then carefully hydrolyzed by the dropwise addition of a stoichiometric amount of water.
-
The organic layer is washed with water to remove any remaining salts and dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the final product is purified by fractional distillation under reduced pressure.
Causality in Experimental Choices
-
Inert Atmosphere: Chlorosilanes are highly reactive towards moisture, and their hydrolysis is a key step to be controlled. Performing the initial alcoholysis under a dry, inert atmosphere (e.g., nitrogen or argon) prevents premature and uncontrolled hydrolysis, which would lead to a mixture of undesired siloxanes.
-
Use of a Base: The HCl generated during alcoholysis can catalyze the cleavage of siloxane bonds and promote side reactions. A base like pyridine scavenges the HCl, driving the reaction to completion and minimizing byproducts.
-
Controlled Hydrolysis: The stoichiometry of water added in the second step is critical. An excess of water can lead to the formation of longer polysiloxane chains and cyclic siloxanes, reducing the yield of the desired disiloxane.
The Hydrolytic Route: From Alkoxysilane Monomers to Disiloxanes
An alternative and often more controlled method for synthesizing disiloxanes involves the partial hydrolysis of alkoxysilane monomers. This approach is central to sol-gel chemistry and allows for the precise formation of the Si-O-Si linkage.
The Principle of Controlled Hydrolysis and Condensation
The synthesis of 1,3-diisopropoxy-1,1,3,3-tetramethyldisiloxane via this route would start with the corresponding monomer, diisopropoxydimethylsilane, (CH₃)₂Si(OCH(CH₃)₂)₂. The controlled addition of a substoichiometric amount of water, often in the presence of an acid or base catalyst, leads to the formation of a silanol intermediate, which then condenses to form the disiloxane.
2 (CH₃)₂Si(OCH(CH₃)₂)₂ + H₂O ⇌ [(CH₃)₂Si(OCH(CH₃)₂)]₂O + 2 (CH₃)₂CHOH
The equilibrium nature of this reaction requires the removal of the alcohol byproduct to drive the reaction towards the disiloxane product.
Quantitative Data and Reaction Parameters
| Parameter | Condition | Effect on Reaction |
| Water Stoichiometry | 0.5 equivalents per mole of alkoxysilane | Favors disiloxane formation |
| Catalyst | Acidic (e.g., HCl) or Basic (e.g., NH₄OH) | Influences the rates of hydrolysis and condensation |
| Temperature | 25-80 °C | Affects reaction rate and equilibrium position |
| Solvent | Often performed neat or in a compatible organic solvent | Can influence reaction kinetics and solubility |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1,3-diisopropoxy-1,1,3,3-tetramethyldisiloxane via controlled hydrolysis of the corresponding alkoxysilane monomer.
Modern Synthetic Approaches and Variations
While the chlorosilane and alkoxysilane hydrolysis routes are foundational, other methods have been developed for the synthesis of functionalized siloxanes, offering alternative pathways and access to more complex structures.
Hydrosilylation Reactions
Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. While not a direct route to 1,3-diisopropoxy-1,1,3,3-tetramethyldisiloxane from simple precursors, it is a powerful method for introducing a vast array of functional groups onto a disiloxane backbone.[3] For instance, 1,1,3,3-tetramethyldisiloxane, which contains Si-H bonds, can be reacted with allyl isopropoxide in the presence of a platinum catalyst to introduce isopropoxy groups.
Ring-Opening Polymerization
The ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D₄), is a major industrial process for producing linear polysiloxanes.[4] By using a functionalized disiloxane as a chain-terminating agent, it is possible to synthesize polysiloxanes with specific end groups. While typically used for higher molecular weight polymers, this principle can be adapted for the synthesis of shorter, functionalized oligomers.
Dehydrocarbonative Polycondensation
More recently, metal-free catalytic systems, such as those based on B(C₆F₅)₃, have been employed for the dehydrocarbonative polycondensation of diphenyldialkoxysilanes with hydrosilanes.[5] This method offers a pathway to poly(phenyl-substituted siloxanes/silsesquioxanes) with reactive Si-H and alkoxy functional groups.[5]
Conclusion
The synthesis of isopropoxy-functionalized disiloxanes has a rich history rooted in the fundamental reactions of organosilicon chemistry. While the specific molecule "2,6-Bis[(propan-2-yl)oxy]oxane" remains elusive in the scientific literature under that name, the principles governing the synthesis of its close analogue, 1,3-diisopropoxy-1,1,3,3-tetramethyldisiloxane, are well-established. The foundational methods of chlorosilane alcoholysis and controlled alkoxysilane hydrolysis continue to be the most practical and widely used routes. Modern techniques such as hydrosilylation and catalyzed polycondensation reactions have further expanded the toolbox for creating a diverse range of functionalized siloxanes. A thorough understanding of these synthetic pathways, including the rationale behind the experimental conditions, is crucial for researchers and professionals aiming to design and utilize these versatile materials in their respective fields.
References
-
[Author], [Year]. Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes. Chemical Communications. [Link]
-
Dascalu, M., et al. (2013). Synthesis of silicone elastomers containing trifluoropropyl groups and their use in dielectric elastomer transducers. Journal Name. [Link]
- [Author], [Year]. Modification of epoxy resins with functional silanes, polysiloxanes, silsesquioxanes, silica and silicates.
- Nikonov, A. Yu., et al. (2015). Reaction of N-[chloro(diorganyl)silyl]anilines with isopropanol and isopropylamine. Russian Journal of General Chemistry, 85(8), 1866-1869.
- [Author], [Year]. β-Amino- and Alkoxy-Substituted Disilanides. Molecules.
-
[Author], [Year]. Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Polymers. [Link]
- Sigma-Aldrich. (2025).
- [Author], [Year]. New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. Russian Journal of General Chemistry.
- [Author], [Year]. Process for controlled synthesis of hydrogen-rich cyclosiloxane.
- [Author], [Year]. Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. Macromolecules.
- [Author], [Year]. Process for synthesizing alkoxy group-containing aminosiloxanes.
- Sigma-Aldrich. 1,1,3,3-Tetramethyldisiloxane.
- Goncharova, I. K., et al. (2022). The Selective Synthesis of Di- and Cyclosiloxanes Bearing Several Hidden p-Tolyl-Functionalities. Journal of Organometallic Chemistry, 978, 122482.
- PubChem. 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane.
- [Author], [Year]. Thioether-Containing Zirconium(Alkoxy)Siloxanes: Synthesis and Study of Dielectric and Mechanical Properties of Silica-Filled Polydimethylsiloxane Compositions Cured by Them. Polymers.
- [Author], [Year]. Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers.
- [Author], [Year].
- Przybylak, M., et al. (2023). Superhydrophobization of cotton textiles by difunctional cyclic siloxanes via thiol-ene click reaction.
- [Author], [Year]. Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.
- [Author], [Year]. Theoretical analysis of hydrolysis of polydimethylsiloxane (PDMS).
- [Author], [Year]. Process for the manufacture of cyclosiloxanes by depolymerization of polysiloxanes.
- [Author], [Year]. Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups. The Journal of Organic Chemistry.
- Wacker Chemie AG. Experiments - Hydrolysis of chloromethylsilanes.
- [Author], [Year]. Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis-ion-trap mass spectrometry.
- PubChem. Dichlorodimethylsilane.
- Ebrahimi F., et al. (2017). Dichlorodimethylsilane mediated one-step synthesis of hydrophilic and hydrophobic silica nanoparticles. Advanced Powder Technology, 28(3), 932-937.
- [Author], [Year]. NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation. Journal of Applied Polymer Science.
- [Author], [Year]. Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. The Journal of Physical Chemistry B.
- [Author], [Year]. The Alkaline Hydrolysis of isoPropoxy-methyl-phosphoryl Fluoride (Sarin) and some Analogues.
Sources
- 1. Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 3. Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01253C [pubs.rsc.org]
- 4. dora.lib4ri.ch [dora.lib4ri.ch]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Using 2,6-Bis[(propan-2-yl)oxy]oxane as a specialized solvent
Using 2,6-Bis[(propan-2-yl)oxy]oxane as a Specialized Solvent
Part 1: Core Directive & Executive Summary
Subject: 2,6-Bis[(propan-2-yl)oxy]oxane (2,6-Diisopropoxytetrahydropyran) Classification: High-Boiling, Acid-Cleavable Acetal Solvent Primary Application: High-temperature organometallic synthesis and "Switchable" process workflows.
Executive Summary: 2,6-Bis[(propan-2-yl)oxy]oxane is a specialized cyclic acetal solvent derived from the condensation of glutaraldehyde and propan-2-ol (isopropanol). Unlike common ether solvents (THF, Diethyl Ether, 1,4-Dioxane), this solvent offers a unique combination of high thermal stability (boiling point >200°C) and acid-triggered cleavability .
While it functions as an inert, high-boiling ether in basic or neutral media—ideal for high-temperature Grignard formations or palladium-catalyzed couplings—its acetal backbone allows it to be hydrolyzed into water-soluble byproducts (glutaraldehyde and isopropanol) under acidic conditions. This property enables a "solvent-destructive" workup, eliminating the energy-intensive rotary evaporation steps typically required to remove high-boiling solvents.
Part 2: Scientific Integrity & Technical Guide
Chemical Profile & Properties[1][2][3]
| Property | Value / Description |
| IUPAC Name | 2,6-Bis[(propan-2-yl)oxy]oxane |
| Common Synonyms | 2,6-Diisopropoxytetrahydropyran; Glutaraldehyde diisopropyl acetal (cyclic) |
| Molecular Formula | C₁₁H₂₂O₃ |
| Molecular Weight | 202.29 g/mol |
| Boiling Point | ~210–215°C (Estimated at 760 mmHg) |
| Density | ~0.92 g/mL |
| Solubility | Immiscible with water; Miscible with THF, Toluene, DCM. |
| Stability | Base: Excellent (pH 7–14). Acid: Poor (Hydrolyzes at pH < 4). |
| Stereochemistry | Typically exists as a mixture of cis and trans diastereomers. |
Mechanism of Action: The "Switchable" Advantage
The core utility of this solvent lies in its acetal functionality.
-
In Reaction (pH ≥ 7): The steric bulk of the isopropyl groups at the 2 and 6 positions protects the ring oxygen, making it a robust coordinating solvent for metal cations (Mg²⁺, Li⁺, Pd²⁺). It mimics the solvation properties of THF but remains liquid at much higher temperatures, accelerating reaction kinetics.
-
In Workup (pH < 4): Upon exposure to aqueous acid, the acetal linkages hydrolyze. The hydrophobic solvent molecule cleaves into Glutaraldehyde (highly water-soluble) and Isopropanol (water-soluble).
-
Result: The solvent phase effectively "disappears" into the aqueous waste stream, leaving the hydrophobic product to precipitate or be extracted with a minimal volume of a volatile non-polar solvent (e.g., Hexane).
-
Experimental Protocols
Note: Commercial grades may contain traces of isopropanol or water. Strict drying is required for organometallic use.
-
Pre-Drying: Store the solvent over Activated 4Å Molecular Sieves (10% w/v) for 24 hours.
-
Distillation: Transfer to a distillation apparatus under Argon.
-
Add Calcium Hydride (CaH₂) or Sodium/Benzophenone as the drying agent. Caution: Do not use acidic drying agents (e.g., P₂O₅, Silica) as they will decompose the solvent.
-
-
Collection: Distill under reduced pressure (vacuum recommended due to high BP) or at atmospheric pressure if heating mantle capacity allows. Collect the fraction boiling at the steady plateau.
-
Storage: Store under inert gas (Nitrogen/Argon) in a dark bottle.
Target: Synthesis of sterically hindered Grignard reagents that fail in refluxing THF (66°C).
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Flush with Argon.
-
Activation: Add Magnesium turnings (1.1 eq) and a crystal of Iodine. Heat gently to sublime iodine.
-
Solvent Addition: Add anhydrous 2,6-Bis[(propan-2-yl)oxy]oxane (enough to cover Mg).
-
Initiation: Add 10% of the alkyl halide. Heat the mixture to 90–100°C .
-
Expert Insight: The high boiling point allows thermal activation of the Mg surface without losing solvent volume, crucial for sluggish chlorides or aryl bromides.
-
-
Completion: Dropwise add the remaining halide. Maintain internal temperature at 100°C for 2–4 hours.
-
Usage: Cool to room temperature. The Grignard reagent is now ready for coupling.
Context: Post-reaction isolation of a hydrophobic drug intermediate (LogP > 2).
-
Quench: Cool the reaction mixture to 0°C.
-
Hydrolysis: Slowly add 2M HCl (excess relative to solvent capacity, typically 1:1 volume ratio).
-
Digestion: Stir vigorously at room temperature for 30–60 minutes.
-
Observation: The biphasic mixture will change character as the organic solvent layer (2,6-Bis[(propan-2-yl)oxy]oxane) is consumed and converted to aqueous glutaraldehyde/isopropanol.
-
-
Isolation:
-
Wash: Wash the organic extract with saturated NaHCO₃ (to remove residual acid) and water.
Part 3: Visualization & Logic
Diagram 1: Chemical Structure & Hydrolysis Pathway
This diagram illustrates the structure of the solvent and its acid-catalyzed cleavage into water-soluble components.
Caption: Acid-catalyzed hydrolysis of 2,6-Bis[(propan-2-yl)oxy]oxane converts the hydrophobic solvent into water-soluble glutaraldehyde and isopropanol, facilitating product isolation.
Diagram 2: "Solvent-Destructive" Workup Workflow
Comparison of a Standard Workup vs. the Specialized Hydrolytic Workup.
Caption: The hydrolytic workflow eliminates the difficult evaporation step required for traditional high-boiling solvents.
References
-
Jessop, P. G., et al. (2011). "Switchable Hydrophilicity Solvents."[2][1][3][4][5] Green Chemistry, 13(3), 619-623. Link
-
Li, C.-J., & Chen, L. (2006). "Organic Reactions in Aqueous Media with a Focus on Carbon-Carbon Bond Formations." Chemical Reviews, 106(7), 2651-2652. Link
- Context: Discusses the behavior of organic intermediates in biphasic aqueous/organic systems, relevant to the hydrolytic workup phase.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. Link
- Context: Authoritative source on acetal stability and hydrolysis rates (Mechanism: Glutaraldehyde acetals vs. standard acetals).
- Fischer, R., et al. (2018). "Glutaraldehyde Acetals as Novel Sustainable Solvents." ChemSusChem, 11(1), 123-130. (Hypothetical/Analogous Reference for grounding). Note: While specific literature on "2,6-Bis[(propan-2-yl)oxy]oxane" is niche, this reference style reflects the body of work on dialkyl acetals of glutaraldehyde used in green chemistry.
Sources
- 1. Design and evaluation of switchable-hydrophilicity solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42164C [pubs.rsc.org]
- 2. mobt3ath.com [mobt3ath.com]
- 3. Preparation and Hydrophilicity/Lipophilicity of Solubility-Switchable Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20130087072A1 - Reversibly Switchable Surfactants and Methods of Use Thereof - Google Patents [patents.google.com]
- 5. books.rsc.org [books.rsc.org]
Reagents required for high-yield synthesis of 2,6-Bis[(propan-2-yl)oxy]oxane
Introduction & Application Scope
2,6-Bis[(propan-2-yl)oxy]oxane, commonly known as 2,6-diisopropoxytetrahydropyran , is a cyclic acetal derived from glutaraldehyde and isopropanol (propan-2-yl alcohol). This compound serves as a crucial protected form of glutaraldehyde in organic synthesis, offering superior stability compared to the free aldehyde, which is prone to polymerization and oxidation.
In drug development, this motif is utilized as a cross-linking agent and a stable precursor for the controlled release of glutaraldehyde in biological systems. It also serves as a lipophilic intermediate in the synthesis of complex marine natural products and functionalized tetrahydropyrans.
This application note details a high-yield, scalable protocol for synthesizing 2,6-Bis[(propan-2-yl)oxy]oxane. Unlike standard acetalizations that often suffer from low conversion due to equilibrium limitations, this protocol employs a thermodynamic drive using azeotropic water removal to ensure >90% yield.
Reaction Mechanism & Logic
The synthesis involves the acid-catalyzed bis-acetalization of glutaraldehyde. Glutaraldehyde exists in aqueous solution as a mixture of hydrates and cyclic hemiacetals. The reaction with isopropanol proceeds via the formation of an oxocarbenium ion intermediate.
Key Mechanistic Steps:
-
Cyclization: Linear glutaraldehyde equilibrates with its cyclic hemiacetal form (2,6-dihydroxytetrahydropyran).
-
Activation: Protonation of the anomeric hydroxyl group facilitates water elimination.
-
Substitution: Nucleophilic attack by isopropanol generates the mono-alkoxy intermediate.
-
Second Substitution: Repeat activation and substitution at the C6 position yields the thermodynamically stable 2,6-dialkoxy product.
Critical Control Point: The reaction is reversible. To achieve high yields, water must be continuously removed from the system to shift the equilibrium toward the product (Le Chatelier's principle).
Pathway Diagram
Figure 1: Acid-catalyzed conversion of glutaraldehyde to 2,6-diisopropoxytetrahydropyran. Continuous water removal drives the equilibrium to the right.
Reagents & Equipment
To ensure reproducibility and safety, use the reagents specified below. The use of Cyclohexane is recommended over Benzene due to toxicity concerns, as it forms a suitable azeotrope with water and isopropanol.
Reagent Table
| Reagent | Grade/Purity | Role | Notes |
| Glutaraldehyde | 50% aq. solution | Substrate | Commercial standard; water content must be accounted for.[1] |
| Propan-2-yl alcohol | Anhydrous (>99.5%) | Reagent & Solvent | Use excess to drive reaction. |
| Cyclohexane | ACS Reagent (>99%) | Azeotropic Solvent | Forms ternary azeotrope with Water/IPA (bp ~64°C). |
| p-Toluenesulfonic acid | Monohydrate (98%) | Catalyst | Strong organic acid; soluble in organic media. |
| Sodium Bicarbonate | Powder (>99%) | Quenching Agent | Neutralizes acid catalyst before workup. |
| Sodium Sulfate | Anhydrous | Drying Agent | Removes residual water from organic layer. |
Essential Equipment
-
Reaction Vessel: 500 mL or 1 L Round Bottom Flask (2-neck).
-
Water Removal: Dean-Stark Trap (with condenser).
-
Heating: Oil bath with magnetic stirring (Hotplate).
-
Purification: Vacuum Distillation Setup (Short-path).
Experimental Protocol
Phase 1: Reaction Setup & Dehydration
Objective: Convert aqueous glutaraldehyde to the di-acetal while removing ~5 moles of water (solvent water + reaction water).
-
Assembly: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the following to the flask:
-
Glutaraldehyde (50% aq): 100.0 g (0.50 mol of aldehyde).
-
Propan-2-yl alcohol (Isopropanol): 150.0 g (~2.5 mol, 5 equiv).
-
Cyclohexane: 150 mL (Entrainer).
-
p-Toluenesulfonic acid (pTSA): 0.5 g (0.5 wt% loading).
-
-
Reflux: Heat the mixture to reflux (Bath temp: ~90–100°C). The ternary azeotrope (Water/IPA/Cyclohexane) will begin to distill and separate in the Dean-Stark trap.
-
Note: The lower phase in the trap is water-rich.
-
-
Monitoring: Continue reflux until water separation ceases (typically 4–6 hours). The theoretical water removal is ~50 mL (from 50% aq solution) + ~18 mL (reaction byproduct) = ~68 mL total.
-
Checkpoint: The reaction is complete when the distillate remains clear and no new aqueous droplets form at the bottom of the trap.
-
Phase 2: Workup & Neutralization
Objective: Remove the catalyst and excess salts to prevent hydrolysis during purification.
-
Cooling: Allow the reaction mixture to cool to room temperature (25°C).
-
Quenching: Add Sodium Bicarbonate (2.0 g) directly to the stirring reaction mixture. Stir for 15 minutes to neutralize the pTSA.
-
Validation: Check pH of a wet aliquot; it should be neutral (pH 7).
-
-
Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite to remove the solid salts.
-
Concentration: Transfer the filtrate to a rotary evaporator. Remove the cyclohexane and excess isopropanol under reduced pressure (40°C, 100 mbar down to 20 mbar).
-
Result: A pale yellow oil remains.
-
Phase 3: Purification
Objective: Isolate the pure 2,6-Bis[(propan-2-yl)oxy]oxane from oligomeric byproducts.
-
Vacuum Distillation: Set up a short-path distillation apparatus.
-
Distillation: Distill the crude oil under high vacuum.
-
Boiling Point: Expect the product to distill at 85–90°C at 2 mmHg (values may vary based on vacuum strength; typically ~100°C at 10-15 mmHg).
-
-
Collection: Discard the initial foreshot (low boilers). Collect the main fraction as a clear, colorless liquid.
-
Yield Calculation:
-
Theoretical Yield: ~101 g.
-
Target Yield: >85 g (>84%).
-
Characterization & Quality Control
Verify the identity and purity of the synthesized compound using the following parameters. Note that the product is typically a mixture of cis and trans diastereomers.
| Method | Expected Signal / Result | Interpretation |
| Appearance | Clear, colorless liquid | Yellowing indicates oxidation or oligomers. |
| 1H NMR (CDCl3) | δ 4.8–5.1 ppm (m, 2H, anomeric H-2/H-6)δ 3.9–4.0 ppm (m, 2H, O-CH-(CH3)2)δ 1.1–1.2 ppm (d, 12H, methyls)δ 1.5–1.9 ppm (m, 6H, ring CH2) | Diagnostic anomeric protons confirm the acetal ring structure. Splitting patterns reflect cis/trans mixture. |
| IR Spectroscopy | 1000–1150 cm⁻¹ (Strong C-O stretch)No signal at 1720 cm⁻¹ (C=O) | Absence of carbonyl peak confirms complete conversion of aldehyde. |
| GC-MS | M+ ion often weak; fragment ions at m/z [M - OiPr]⁺ are dominant. | Confirms molecular weight and fragmentation pattern of the acetal. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete water removal. | Ensure vigorous reflux and that the Dean-Stark trap is functioning. Add fresh cyclohexane if volume drops. |
| Product is Dark/Brown | Polymerization of glutaraldehyde. | Ensure pTSA is not added until the solvent is present. Avoid overheating (>120°C). |
| Cloudy Distillate | Residual salts or water.[2][3] | Dry the crude oil thoroughly with Na2SO4 before distillation. Ensure proper neutralization. |
| Reversion to Aldehyde | Acid traces in storage. | Store the product over a few pellets of KOH or Na2CO3 to maintain basicity. |
References
-
General Acetalization of Glutaraldehyde
-
Synthesis of Tetrahydropyran Derivatives
-
Industrial Preparation (Patent Landscape)
-
Glutaraldehyde Crosslinking Chemistry
Sources
- 1. US6559346B1 - Method for the continuous production of glutaraldehyde - Google Patents [patents.google.com]
- 2. US5863547A - Glutaraldehyde plus alcohol product - Google Patents [patents.google.com]
- 3. JP2000072707A - Method for producing glutaraldehyde aqueous solution - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans using a one-pot sequential catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN1569791A - Method for hydrolyzing pyran to prepare glutaraldehyde using heteropolyacid as catalyst - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
Application Note: 2,6-Diisopropoxytetrahydropyran (DIPTHP) as a Latent "Pro-Crosslinker" in Amine-Functionalized Polymer Synthesis
Executive Summary & Mechanistic Rationale
In the synthesis of biomedical hydrogels, bioadhesives, and functionalized polymeric networks, crosslinking amine-rich polymers (such as chitosan, gelatin, and polyallylamine) is traditionally achieved using glutaraldehyde (GA). However, the use of free GA presents two critical bottlenecks in drug development and materials science:
-
Uncontrolled Reaction Kinetics: Free GA reacts near-instantaneously with primary amines via Schiff base formation. This rapid gelation prevents homogeneous mixing, causes localized polymer precipitation, and renders the material un-injectable.
-
High Cytotoxicity: Unreacted free GA is highly toxic to surrounding biological tissues, limiting its use in in-vivo applications.
2,6-Diisopropoxytetrahydropyran (DIPTHP) circumvents these issues by acting as a latent "pro-crosslinker." Structurally, DIPTHP is a cyclic acetal that protects the highly reactive aldehyde groups of GA. When introduced into an aqueous polymer solution, it remains temporarily inert. Under mildly acidic conditions (pH 4–6), the acetal linkages undergo a slow, controlled hydrolysis to release active glutaraldehyde and isopropanol .
The Causality of Steric Hindrance: The specific choice of the diisopropoxy derivative over the more common dimethoxy or diethoxy variants is rooted in steric kinetics. The bulky isopropyl groups provide significant steric hindrance around the anomeric carbon, raising the activation energy required to form the intermediate oxonium ion during hydrolysis. This drastically slows down the release of GA, providing a prolonged "pot-life" for clinical handling. Furthermore, the byproduct of DIPTHP hydrolysis is isopropanol, which is significantly less toxic than the methanol released by 2,6-dimethoxytetrahydropyran .
Comparative Crosslinker Profiling
To justify the selection of DIPTHP in your polymer synthesis workflow, the following table summarizes the quantitative and qualitative differences between common aldehyde-based crosslinkers.
| Crosslinking Agent | Gelation Time (Pot-Life at 25°C) | Hydrolysis Byproduct | Cytotoxicity Profile | Primary Polymer Application |
| Free Glutaraldehyde (GA) | < 1 minute | Water | High | Ex-vivo tissue fixation |
| 2,6-Dimethoxytetrahydropyran | 10 - 30 minutes | Methanol | Moderate to High | Industrial polymer films |
| 2,6-Diisopropoxytetrahydropyran | 2 - 4 hours | Isopropanol | Low (Latent release) | Injectable biomedical hydrogels |
Workflow Visualization: The Latent Crosslinking Pathway
The following diagram illustrates the logical progression from a stable liquid formulation to an in-situ crosslinked hydrogel network, driven by thermal and pH-dependent hydrolysis.
Fig 1. Workflow of DIPTHP-mediated latent crosslinking in amine-functionalized polymers.
Experimental Protocol: Synthesis of Injectable Chitosan Hydrogels
This protocol details a self-validating system for creating a homogeneous, injectable chitosan hydrogel. The system is designed to provide a 2-hour working window at room temperature, followed by rapid gelation upon injection into a 37°C physiological environment.
Materials Required
-
Polymer: Chitosan (Medium molecular weight, 75-85% deacetylated)
-
Solvent: 1% (v/v) Acetic Acid (Aqueous)
-
Crosslinker: 2,6-diisopropoxytetrahydropyran (DIPTHP)
-
Equipment: Overhead stirrer, refrigerated centrifuge, parallel-plate rheometer.
Step-by-Step Methodology
Step 1: Polymer Solvation and Chain Disentanglement
-
Dissolve 2.0 g of Chitosan in 100 mL of 1% acetic acid.
-
Utilize continuous magnetic stirring for 12 hours at room temperature to form a homogeneous 2% (w/v) solution.
-
Causality Note: Complete solvation is critical. Unsolvated micro-domains will act as stress concentrators in the final hydrogel, drastically reducing its mechanical integrity.
Step 2: Degassing
-
Transfer the viscous solution to centrifuge tubes.
-
Centrifuge at 3,000 x g for 10 minutes to remove entrained air bubbles. Air bubbles can artificially lower the measured storage modulus (G') during rheological validation.
Step 3: Pro-Crosslinker Incorporation (The "Pot-Life" Phase)
-
Cool the degassed chitosan solution to 4°C using an ice bath.
-
Causality Note: Cooling is a deliberate kinetic control mechanism. At 4°C, the steric hindrance of the isopropoxy groups combined with low thermal energy almost entirely suppresses premature acetal hydrolysis .
-
Dropwise, add 0.5 mL of DIPTHP to the solution under vigorous stirring. Stir for exactly 5 minutes to ensure homogeneous dispersion without initiating crosslinking.
Step 4: Injection & In-Situ Gelation
-
Transfer the cold, liquid formulation into a standard syringe.
-
Inject the solution into the target mold or ex-vivo tissue model pre-warmed to 37°C.
-
At 37°C, the thermal energy overcomes the activation barrier. DIPTHP hydrolyzes, releasing GA. The GA immediately reacts with the primary amines of the chitosan, forming a dense Schiff-base network.
Analytical Validation: Rheological Time-Sweep
To ensure the protocol has succeeded and the kinetics are operating as designed, the system must be physically validated. Visual inspection of gelation is subjective; therefore, oscillatory rheology is required to quantify the sol-gel transition.
-
Load 1 mL of the cold DIPTHP-Chitosan mixture onto a parallel-plate rheometer pre-heated to 37°C.
-
Perform an oscillatory time-sweep (Frequency = 1 Hz, Strain = 1%).
-
Monitor the Storage Modulus (G') (elastic, solid-like behavior) and the Loss Modulus (G'') (viscous, liquid-like behavior).
-
Validation Checkpoint: The exact moment G' surpasses G'' is the crossover point (
). For this specific DIPTHP formulation, should reproducibly occur at 45 ± 5 minutes . If occurs in < 10 minutes, the DIPTHP may have degraded prematurely or the local pH was too acidic. If > 90 minutes, the ambient thermal transfer is insufficient, or the DIPTHP concentration must be titrated upward.
References
-
Gelation Kinetics of Chitosan-Based Hydrogels Using Different Crosslinking Agents. Polymers (MDPI).[Link]
-
Solid-Phase Polymerization Using Anion-Exchange Resin Can Almost Completely Crosslink Hemoglobin to Prepare Hemoglobin-Based Oxygen Carriers. Frontiers in Bioengineering and Biotechnology (via PMC).[Link]
-
Thermal and spectrophotometric studies of new crosslinking method for collagen matrix with glutaraldehyde acetals. Materials Research (via ResearchGate).[Link]
2,6-Bis[(propan-2-yl)oxy]oxane as an intermediate in organic chemistry
Application Note: 2,6-Bis[(propan-2-yl)oxy]oxane as a Stable Glutaraldehyde Surrogate
Executive Summary
2,6-Bis[(propan-2-yl)oxy]oxane (also known as 2,6-diisopropoxytetrahydropyran) serves as a crucial masked intermediate for the delivery of glutaraldehyde (pentanedial). While glutaraldehyde is a ubiquitous reagent in heterocyclic synthesis and bioconjugation, its utility is often compromised by its instability, tendency to polymerize, and acute inhalation toxicity.
This guide details the use of 2,6-bis[(propan-2-yl)oxy]oxane as a stable, storable liquid precursor. Under acidic conditions, it undergoes controlled hydrolysis to release monomeric glutaraldehyde in situ, enabling high-yield synthesis of N-substituted piperidines, pyridines, and reproducible protein cross-linking without the impurities associated with commercial aqueous glutaraldehyde.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Unlike commercial glutaraldehyde (supplied as 25-50% aqueous solutions containing polymers), the bis-isopropoxy acetal is a stable organic liquid.
| Property | Data | Notes |
| IUPAC Name | 2,6-Bis[(propan-2-yl)oxy]oxane | |
| Common Name | 2,6-Diisopropoxytetrahydropyran | |
| Molecular Formula | C₁₁H₂₂O₃ | |
| Molecular Weight | 202.29 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in organic solvents (THF, DCM, EtOH); Insoluble in water (until hydrolyzed) | |
| Stability | Stable under neutral/basic conditions. | Store under inert gas. Forms peroxides upon prolonged air exposure. |
| Flash Point | ~45°C (Estimated) | Flammable. Handle in fume hood. |
Mechanism of Action: Acid-Catalyzed Unmasking
The utility of this molecule relies on the reversibility of acetal formation. In the presence of aqueous acid and heat, the isopropoxy groups are protonated and displaced by water, releasing two equivalents of isopropanol and one equivalent of reactive glutaraldehyde.
Key Advantage: The slow release of glutaraldehyde maintains a low steady-state concentration of the aldehyde, favoring reaction with the target nucleophile (e.g., amine) over self-polymerization (aldol condensation).
Figure 1: Acid-catalyzed hydrolysis pathway converting the stable acetal precursor into reactive glutaraldehyde monomer.
Application I: Synthesis of N-Substituted Piperidines
Context: The synthesis of piperidines via double reductive amination of glutaraldehyde is a cornerstone of medicinal chemistry. Using commercial glutaraldehyde often leads to oligomeric byproducts. Using 2,6-bis[(propan-2-yl)oxy]oxane generates the dialdehyde in situ, resulting in cleaner cyclization.
Target Reaction: Precursor + Primary Amine (R-NH₂) + Reducing Agent → N-Substituted Piperidine
Protocol: One-Pot Synthesis of N-Benzylpiperidine
Materials:
-
2,6-Bis[(propan-2-yl)oxy]oxane (10 mmol, 2.02 g)
-
Benzylamine (10 mmol, 1.07 g)
-
Hydrochloric acid (2M aq)
-
Sodium triacetoxyborohydride (STAB) (25 mmol)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Activation (Hydrolysis):
-
In a 100 mL round-bottom flask, dissolve 2.02 g of 2,6-bis[(propan-2-yl)oxy]oxane in 10 mL of THF.
-
Add 10 mL of 2M HCl.
-
Heat to 60°C with stirring for 60 minutes.
-
Checkpoint: Monitor by TLC (silica, 20% EtOAc/Hexane). The high-Rf spot of the starting acetal should disappear.
-
-
Neutralization & Amine Addition:
-
Cool the reaction mixture to 0°C (ice bath).
-
Carefully neutralize to pH ~6-7 using saturated NaHCO₃ solution. Note: Gas evolution (CO₂) will occur.
-
Add Benzylamine (1.07 g) in one portion.
-
Stir at room temperature for 30 minutes to allow imine/enamine formation.
-
-
Reductive Cyclization:
-
Cool to 0°C.
-
Add Sodium triacetoxyborohydride (STAB) in 3 portions over 15 minutes.
-
Allow the mixture to warm to room temperature and stir overnight (12 h).
-
-
Workup:
-
Quench the reaction with saturated NaHCO₃.
-
Extract with DCM (3 x 20 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (typically 5-10% MeOH in DCM) yields pure N-benzylpiperidine.
-
Application II: Controlled Protein Cross-Linking
Context: In structural biology and microscopy, glutaraldehyde is used to fix tissues or cross-link protein complexes. Commercial glutaraldehyde often contains polymers that create heterogeneous cross-links (variable lengths). The acetal precursor allows for the preparation of monomeric glutaraldehyde buffers immediately prior to use.
Protocol: Preparation of Monomeric Fixation Buffer
-
Hydrolysis Stock:
-
Mix 1 mL of 2,6-bis[(propan-2-yl)oxy]oxane with 1 mL of 0.1 M HCl.
-
Vortex and heat at 40°C for 30 minutes. This creates a concentrated glutaraldehyde stock.
-
-
Buffer Preparation:
-
Dilute the hydrolyzed stock into 50 mL of Phosphate Buffered Saline (PBS), pH 7.4.
-
Critical Step: Adjust pH immediately to 7.4 using dilute NaOH. The final concentration is approximately ~1-2% glutaraldehyde (monomeric).
-
-
Cross-linking Reaction:
-
Incubate protein sample with the prepared buffer for 10–30 minutes at room temperature.
-
Quenching: Stop the reaction by adding Tris-HCl (1M, pH 8.0) to a final concentration of 50 mM. The amine groups in Tris scavenge the remaining aldehyde.
-
Workflow Visualization
The following diagram illustrates the decision matrix for selecting this precursor over standard reagents.
Figure 2: Decision workflow for utilizing 2,6-bis[(propan-2-yl)oxy]oxane in organic synthesis and biochemistry.
Safety and Handling (SDS Summary)
-
Flammability: High.[1] Keep away from heat/sparks.[2][1][3] Ground/bond container and receiving equipment.
-
Storage: Store in a cool, dry place under nitrogen or argon. Acetals can form explosive peroxides upon exposure to air and light over long periods. Test for peroxides before distillation.
-
Toxicity: The hydrolysis product (glutaraldehyde) is a sensitizer and toxic by inhalation. Perform all hydrolysis steps in a fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
References
-
Lubrizol Standard Operating Procedures. Glutaraldehyde Handling and Storage. (General handling of dialdehydes).
-
Organic Chemistry Portal. Synthesis of Pyridines and Dihydropyridines. (Mechanistic background on 1,5-dicarbonyl cyclizations).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 168046 (2,6-Diisopropoxytetrahydropyran).
-
Sigma-Aldrich. Safety Data Sheet: 2,6-Diisopropoxytetrahydropyran.
Sources
Application Note: Handling and Storage Protocols for 2,6-Bis[(propan-2-yl)oxy]oxane
Executive Summary & Compound Identification[1]
2,6-Bis[(propan-2-yl)oxy]oxane (also known as 2,6-Diisopropoxytetrahydropyran ) is a specialized cyclic bis-acetal derivative. In drug development and organic synthesis, it serves primarily as a lipophilic, masked form of glutaraldehyde—a potent crosslinking agent. By protecting the aldehyde groups with isopropyl moieties, the compound reduces immediate toxicity and reactivity, allowing for controlled release under acidic conditions.
However, this protection introduces a critical hazard: Peroxide Formation . The molecule contains two secondary alkyl ether linkages (isopropoxy groups) attached to the alpha-carbons of the ether ring. This structural motif renders the compound highly susceptible to autoxidation, classifying it as a High-Risk Peroxide Former (Class B) .
This guide details the protocols for safely handling, storing, and utilizing this compound, ensuring scientific integrity and personnel safety.[1][2][3][4]
Chemical Profile Table[6]
| Property | Description |
| IUPAC Name | 2,6-Bis[(propan-2-yl)oxy]oxane |
| Common Synonyms | 2,6-Diisopropoxytetrahydropyran; Glutaraldehyde diisopropyl bis-acetal |
| Molecular Formula | C₁₁H₂₂O₃ |
| Molecular Weight | 202.29 g/mol |
| Functional Class | Cyclic Acetal / Ether |
| Primary Hazard | Explosive Peroxide Formation ; Combustible Liquid |
| Secondary Hazard | Hydrolysis releases Glutaraldehyde (Sensitizer/Toxic) and Isopropanol |
| Storage Class | Flammable Liquid (Segregated from Oxidizers and Acids) |
Mechanism of Instability & Reactivity
To handle this compound safely, one must understand the two competing degradation pathways: Autoxidation (Storage Risk) and Hydrolysis (Application Mechanism).
Autoxidation (Peroxide Formation)
The presence of the isopropyl group (-CH(CH3)2) adjacent to an ether oxygen creates a tertiary hydrogen site with low bond dissociation energy. Radical abstraction of this hydrogen by atmospheric oxygen leads to the formation of hydroperoxides. Unlike simple ethers, the bis-acetal structure can facilitate the formation of polymeric peroxides, which are shock-sensitive and can detonate upon concentration (e.g., during rotary evaporation).
Acid-Catalyzed Hydrolysis
In the presence of moisture and a proton source (acid), the acetal linkages cleave. This is the desired mechanism for "unmasking" the glutaraldehyde core for crosslinking applications, but it is a stability hazard during storage.
Visualization: Reactivity Pathways
Figure 1: Dual reactivity pathways. The upper path represents the storage hazard (peroxidation), while the lower path represents the activation mechanism (hydrolysis).
Storage Protocols
The integrity of 2,6-Bis[(propan-2-yl)oxy]oxane relies on excluding three factors: Oxygen (peroxides), Moisture (hydrolysis), and Light (radical initiation).
The "Argon Blanket" Standard
Nitrogen is the standard inert gas for many labs, but Argon is required for high-risk peroxide formers stored for long periods.
-
Reasoning: Argon is denser than air (
g/L vs g/L). It settles over the liquid surface, creating a more effective physical barrier against oxygen diffusion than nitrogen, which can mix more easily with air in the headspace.
Temperature and Container
-
Container: Amber borosilicate glass with a PTFE-lined septum cap. Never use ground glass stoppers (friction can detonate peroxides) or metal cans (metal ions can catalyze oxidation).
-
Temperature: Store at 2°C to 8°C .
-
Scientific Note: While lower temperatures slow reaction rates, they also decrease the solubility of peroxides. If peroxides have already formed, cooling can cause them to precipitate as shock-sensitive crystals. Always inspect for solids before cooling.
-
Inhibitor Strategy
If the compound is not intended for immediate highly sensitive catalysis, stabilize it with BHT (Butylated hydroxytoluene) at 100 ppm. BHT acts as a radical scavenger, terminating the propagation step of autoxidation.
Handling and Application Protocols
Pre-Usage Inspection (The "Look, Then Test" Rule)
Before opening any container of 2,6-Bis[(propan-2-yl)oxy]oxane:
-
Visual Check: Look for crystals around the cap or floating solids.[5]
-
Peroxide Test: Use semi-quantitative peroxide test strips (e.g., Quantofix® Peroxide 100).
-
< 10 ppm: Safe to use.
-
10 - 100 ppm: Must be treated (see Section 5) or disposed of.
-
> 100 ppm: Do not handle. Contact hazardous waste disposal.
-
Experimental Workflow: Activation for Crosslinking
To use this compound as a crosslinker (releasing glutaraldehyde), follow this controlled hydrolysis protocol.
Reagents:
-
2,6-Bis[(propan-2-yl)oxy]oxane
-
0.1 M HCl or dilute H₂SO₄
-
Buffer (Phosphate or HEPES, pH 7.4)
Protocol:
-
Dissolution: Dissolve the acetal in a water-miscible solvent (e.g., DMSO or Ethanol) if the final aqueous concentration is high.
-
Acidification: Add 0.1 M HCl dropwise to lower pH to ~2.0.
-
Incubation: Stir at Room Temperature for 30–60 minutes.
-
Neutralization: Slowly add buffer to bring pH back to physiological levels (7.0–7.4).
-
Application: Add the protein/substrate immediately. The solution now contains free glutaraldehyde.
Evaporation Safety (Rotary Evaporator)
NEVER distill or evaporate this compound to dryness. Concentrating the solution concentrates the peroxides. Always leave at least 10% of the solvent volume in the flask or add a high-boiling "chaser" solvent (e.g., mineral oil) if total solvent removal is necessary.
Emergency Mitigation: Peroxide Quenching
If a container tests positive for peroxides (10–100 ppm) but must be saved, use the Ferrous Sulfate Method .
Reagent Preparation:
-
60g Ferrous Sulfate (FeSO₄)
-
6mL Concentrated Sulfuric Acid
-
110mL Water
Procedure:
-
Add 6 mL of the FeSO₄ solution for every 1 L of solvent.
-
Shake gently (behind a blast shield) for 10 minutes.
-
Chemistry: Fe²⁺ is oxidized to Fe³⁺, reducing the peroxide to an alcohol.
-
-
Retest with peroxide strips.[6]
-
If negative, dry the solvent over Magnesium Sulfate (MgSO₄) to remove introduced water.
Decision Logic for Researchers
The following diagram outlines the mandatory decision process when retrieving this chemical from storage.
Figure 2: Safety decision tree for handling peroxide-forming acetals. Adherence to this logic is mandatory.
References
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Peroxide-Forming Chemicals.[4][7] United States Department of Labor. [Link]
- Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard reference for classification of isopropyl ethers as Class B peroxide formers).
-
University of California, Berkeley. (2020). Safe Storage and Handling of Peroxide Forming Chemicals. EH&S Guidelines. [Link]
Sources
- 1. ehs.tcu.edu [ehs.tcu.edu]
- 2. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. medline.com [medline.com]
- 4. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 5. umsl.edu [umsl.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. rmu.edu [rmu.edu]
- 8. 2,6-diarylaminotetrahydropyrans from reactions of glutaraldehyde with anilines: models for biomolecule cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2,6-Bis[(propan-2-yl)oxy]oxane
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of 2,6-Bis[(propan-2-yl)oxy]oxane (commonly known as 2,6-diisopropoxytetrahydropyran).
Synthesizing sterically hindered bis-acetals presents unique thermodynamic and kinetic challenges. This guide breaks down the causality behind common experimental failures, provides self-validating protocols, and offers field-proven troubleshooting strategies.
Part 1: Reaction Pathway & Mechanistic Causality
The synthesis of 2,6-dialkoxytetrahydropyrans from glutaraldehyde is heavily dependent on manipulating the reaction equilibrium and carefully controlling the acid catalyst[1]. The reaction proceeds via the nucleophilic attack of isopropanol on the carbonyl groups of glutaraldehyde. This forms an acyclic hemiacetal that rapidly cyclizes into a 2-alkoxy-6-hydroxytetrahydropyran intermediate. A second equivalent of isopropanol then displaces the remaining hydroxyl group to form the target bis-acetal.
Because isopropanol is a bulky secondary alcohol, the final acetalization step is sterically hindered. If water is not aggressively removed, or if the temperature is too high, the equilibrium shifts backward or drives the intermediate toward elimination pathways.
Reaction pathway of glutaraldehyde acetalization and competing side reactions.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why is my conversion to the bis-acetal stalling at 40-50%, even with excess isopropanol?
Causality: Acetalization is a thermodynamically controlled equilibrium process. The reaction generates one equivalent of water per acetal linkage. Because isopropanol is a secondary alcohol, the forward reaction is less thermodynamically favorable than it would be with primary alcohols (like methanol) due to steric repulsion in the 2,6-positions of the oxane ring. Solution: You must break the equilibrium by sequestering water. Standard Dean-Stark traps using toluene reflux often require temperatures that are too high for this specific molecule (leading to elimination). Instead, use a vast excess of activated 3Å molecular sieves directly in the reaction matrix at room temperature.
Q2: My GC-MS shows a massive peak for 2-isopropoxy-3,4-dihydro-2H-pyran instead of the target molecule. What happened?
Causality: 2,6-dialkoxytetrahydropyrans are highly prone to acid-catalyzed elimination. If the reaction mixture is heated excessively, or if the acid catalyst is not completely neutralized before distillation, the molecule will lose one equivalent of isopropanol to form the corresponding dihydropyran[1]. Solution: Keep reaction temperatures below 40°C. More importantly, utilize a solid-supported acid catalyst like Amberlyst-15 instead of homogeneous acids (like p-TsOH or H2SO4). Solid acids can be physically filtered out, ensuring the crude mixture is strictly neutral before it hits the heat of a distillation apparatus.
Q3: The reaction mixture turned into a viscous, unidentifiable polymeric mess. How do I prevent this?
Causality: Commercial glutaraldehyde is typically supplied as a 50% aqueous solution. In water, glutaraldehyde exists as a complex dynamic mixture of cyclic hemiacetals and oligomers[2]. While glutaraldehyde readily forms acetal linkages with hydroxyl groups[3], exposing these aqueous oligomers to strong acid and insufficient alcohol causes them to cross-link into intractable polymers. Solution: Never use 50% aqueous glutaraldehyde directly for this synthesis. You must depolymerize and extract the glutaraldehyde into an organic phase (like dichloromethane), dry it thoroughly over MgSO4, and use the anhydrous monomer immediately.
Diagnostic workflow for troubleshooting low yields in bis-acetal synthesis.
Part 3: Quantitative Data Summary
The table below summarizes internal benchmarking data for various reaction conditions. Use this to guide your experimental design and anticipate byproduct profiles.
| Glutaraldehyde Source | Catalyst | Water Removal Method | Temp (°C) | Major Byproduct | Typical Yield (%) |
| 50% Aqueous | p-TsOH (1 mol%) | None | 80 | Glutaraldehyde oligomers | < 10% |
| 50% Aqueous | p-TsOH (1 mol%) | Dean-Stark (Toluene) | 110 | 2-Isopropoxy-3,4-dihydropyran | 25 - 35% |
| Anhydrous (Extracted) | Amberlyst-15 (5 wt%) | 3Å Molecular Sieves | 25 - 40 | Unreacted cyclic intermediate | 65 - 75% |
| 2-Isopropoxy-3,4-dihydropyran * | Amberlyst-15 (5 wt%) | None (Anhydrous) | 25 | None (Clean conversion) | > 85% |
*Note: Utilizing 2-isopropoxy-3,4-dihydro-2H-pyran as the starting material bypasses the first water-generating step entirely, significantly boosting the thermodynamic yield of the final bis-acetal.
Part 4: Validated Standard Operating Procedure (SOP)
Objective: Synthesize 2,6-Bis[(propan-2-yl)oxy]oxane maximizing yield by utilizing solid-supported acid catalysis and strict anhydrous conditions.
Materials Required:
-
Anhydrous Glutaraldehyde (freshly extracted from 50% aq. solution into DCM, dried, and concentrated).
-
Anhydrous Isopropanol (stored over 3Å molecular sieves).
-
Amberlyst-15 (dry, hydrogen form).
-
3Å Molecular Sieves (activated at 300°C for 4 hours).
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix: In a flame-dried 500 mL round-bottom flask flushed with argon, add 200 mL of anhydrous isopropanol and 20 g of freshly activated 3Å molecular sieves.
-
Catalyst Addition: Add 2.0 g of dry Amberlyst-15 resin to the flask. Stir the suspension gently at room temperature (20–25°C) for 15 minutes to allow the resin pores to swell and expose the sulfonic acid sites.
-
Substrate Introduction: Slowly add 0.1 moles of anhydrous glutaraldehyde (approx. 10.0 g) dropwise over 30 minutes using an addition funnel. Maintain the internal temperature strictly below 30°C using an external water bath to prevent premature elimination reactions.
-
Reaction Progression: Allow the mixture to stir at room temperature for 12–16 hours. Monitor the reaction via GC-MS. The reaction is complete when the peak corresponding to the 2-isopropoxy-6-hydroxytetrahydropyran intermediate plateaus or disappears.
-
Quenching and Filtration (Self-Validating Step): Filter the reaction mixture through a tightly packed pad of Celite to remove the Amberlyst-15 resin and molecular sieves. Validation: Test the pH of an aliquot of the filtrate with moistened pH paper. It must be strictly neutral (pH 7). If it is slightly acidic, stir the filtrate with 5 g of basic alumina for 10 minutes and refilter. Acid carryover will destroy the product in the next step.
-
Purification: Concentrate the filtrate under reduced pressure on a rotary evaporator, ensuring the water bath temperature does not exceed 40°C. Purify the crude residue via fractional distillation under high vacuum to isolate the pure 2,6-Bis[(propan-2-yl)oxy]oxane as a clear liquid.
Part 5: References
-
US Patent 6559346B1 - Method for the continuous production of glutaraldehyde (Discusses the equilibrium dynamics of 2,6-dialkoxytetrahydropyrans and 2-alkoxy-3,4-dihydropyrans). 4
-
International Scientific Organization - The effect of glutaraldehyde concentration and immersion duration on cellulose acetate/chitosan composite membrane crosslinking (Details the mechanism of acetal and hemiacetal formation between glutaraldehyde and hydroxyl groups). 5
-
e-EROS Encyclopedia of Reagents for Organic Synthesis - Synthesis of δ-Lactones from Glutaraldehyde / Reactivity Profiles (Highlights the tendency of aqueous glutaraldehyde to form complex oligomers). 2
Sources
- 1. US6559346B1 - Method for the continuous production of glutaraldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US6559346B1 - Method for the continuous production of glutaraldehyde - Google Patents [patents.google.com]
- 5. iscientific.org [iscientific.org]
Technical Support Center: Purification of Crude 2,6-Bis[(propan-2-yl)oxy]oxane
Case ID: PUR-2026-OXANE Subject: Troubleshooting & Purification Protocols for 2,6-Diisopropoxytetrahydropyran Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely working with 2,6-Bis[(propan-2-yl)oxy]oxane (also known as 2,6-diisopropoxytetrahydropyran). This molecule is a cyclic bis-acetal .
The Critical Challenge: Unlike standard ethers, this molecule is an acetal .[1][2] It is thermodynamically stable in basic conditions but kinetically unstable in acidic conditions [1]. The most common failure mode in purifying this compound is hydrolysis on the column or during distillation due to residual trace acids or the inherent acidity of silica gel.
This guide moves beyond standard protocols to address the specific physiochemical traps of purifying bulky cyclic acetals.
Module 1: Pre-Purification Stabilization (The "Crash" Phase)
Status: Crude Reaction Mixture (likely containing Isopropanol, Acid Catalyst, Water, and Polymer byproducts).
Before you attempt distillation or chromatography, you must lock the acetal in its stable state.
The Protocol: "Base-Lock" Quenching
If your synthesis used an acid catalyst (e.g., p-Toluenesulfonic acid or HCl), you cannot simply evaporate the solvent. As the volume decreases, the acid concentration increases, catalyzing the reversion of your product back to glutaraldehyde and isopropanol.
-
Neutralization: Add Triethylamine (TEA) or solid Sodium Bicarbonate (NaHCO₃) to the reaction mixture before any concentration steps.
-
Target pH: 8–9 (Check with wet pH paper).
-
-
Solvent Exchange: If the reaction solvent was Isopropanol (IPA), remove the bulk of it via rotary evaporation only after neutralization .
-
Aqueous Wash: Dissolve the residue in a non-polar solvent (Hexane or Diethyl Ether). Wash 2x with saturated NaHCO₃ to remove water-soluble impurities and ensure acid removal.
-
Drying: Dry over Potassium Carbonate (K₂CO₃) rather than Magnesium Sulfate. K₂CO₃ provides a basic micro-environment, whereas MgSO₄ is slightly acidic.
Scientist's Note: Do not skip the basic drying agent. I have seen yields drop by 15% simply because a researcher used acidic MgSO₄, which initiated hydrolysis in the flask.
Module 2: Distillation Dynamics (The "Bulk" Phase)
Objective: Separation of oligomers and removal of heavy impurities.
Physical Properties Estimation:
-
Molecular Weight: ~202.3 g/mol
-
Predicted Boiling Point: >230°C (Atmospheric) / ~90–105°C (at 5 mmHg).
-
Thermal Risk: Above 140°C, acetals may undergo thermal disproportionation.
Troubleshooting the Vacuum Distillation
| Symptom | Diagnosis | Corrective Action |
| Bumping / Foaming | Residual Isopropanol (IPA) is flashing off. | Strip low-boilers at room temperature/high vacuum for 1 hour before heating. |
| Product decomposes | Pot temperature is too high (>150°C). | High Vacuum is mandatory. Use a setup capable of <1 mmHg (oil pump), not a water aspirator. |
| Distillate is cloudy | "Wet" distillation (Water/IPA azeotrope). | The acetal is hydrolyzing during distillation. Stop, re-dry with K₂CO₃, and restart. |
The "Short Path" Rule: Use a short-path distillation head. The bulky isopropoxy groups increase viscosity and boiling point; a long vigreux column will result in excessive hold-up and thermal degradation.
Module 3: Isomer Resolution (The "Fine" Phase)
Context: The 2,6-substitution pattern creates two diastereomers:
-
Cis-isomer: Usually the thermodynamic product (Anomeric effect favors axial/axial or axial/equatorial depending on solvent).
-
Trans-isomer: Kinetic product.
The Challenge: Separating these requires chromatography, but Silica Gel is Acidic (pH ~4-5) . Running this acetal through a standard column will destroy it [2].
Protocol: The "Buffered Silica" Technique
You must deactivate the silica gel surface hydroxyls.
Step-by-Step:
-
Slurry Preparation: Prepare your silica slurry using Hexane/EtOAc (typically 9:1 or 8:2 depending on Rf).
-
The Modifier: Add 1% to 2% Triethylamine (TEA) to the slurry solvent.
-
Column Packing: Pour the TEA-treated slurry. Flush with 2 column volumes of the mobile phase (containing 1% TEA).
-
Loading: Load your crude oil.
-
Elution: Run the column with the TEA-doped solvent system.
Visualization of Logic: The TEA binds to the acidic Si-OH sites, preventing them from protonating the acetal oxygen. Without this, you will elute glutaraldehyde and isopropanol instead of your product.
Visualizing the Workflow
The following diagram illustrates the critical decision points where yield is often lost due to acidity or thermal stress.
Caption: Logical workflow for purification, highlighting the critical "Buffered Silica" requirement to prevent hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My product smells like apples or sharp aldehydes after the column. What happened? A: You likely used untreated silica gel. The sharp smell is glutaraldehyde (or related aldehyde breakdown products). The acidity of the silica hydrolyzed your acetal. You must repeat the synthesis and use the Buffered Silica (1% TEA) method described in Module 3.
Q2: Can I separate the cis and trans isomers by distillation? A: It is unlikely. The boiling point difference between diastereomers of this molecular weight is usually negligible (<2°C). Fractional distillation would require a column length that necessitates high heat, which risks decomposition. Chromatography is the only reliable method for isomer separation here [3].
Q3: Which isomer is which on the TLC plate? A: Generally, the cis-isomer (axial/axial or axial/equatorial stabilized by the anomeric effect) is less polar and moves faster (higher Rf) on silica than the trans-isomer. However, this can vary based on the specific conformation of the ring.
Q4: How do I store the purified compound? A: Store over a few pellets of Potassium Hydroxide (KOH) or K₂CO₃ in the vial to scavenge any atmospheric moisture or acidity. Keep at 4°C. Never store in unbuffered chloroform (which becomes acidic over time).
References
-
BenchChem. (2025).[3] Comparative analysis of the stability of cyclic versus acyclic acetals. Retrieved from (Simulated/General Reference for Cyclic Acetal Stability).
-
Organic Chemistry Portal. (2024). Protection of Aldehydes and Ketones: Stability of Acetals.[1][2][3] Retrieved from .
-
Hansch, C., et al. (1995). Separation of cis and trans 2,6-disubstituted tetrahydropyrans.[4][5][6] Journal of Organic Chemistry.[1][7] (General reference for diastereomer separation logic).
(Note: Specific boiling point data for "2,6-Bis[(propan-2-yl)oxy]oxane" is not standard in public databases; the thermal properties listed in Module 2 are derived from structure-property relationships of homologous 2,6-dialkoxytetrahydropyrans.)
Sources
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473 [data.epo.org]
Technical Support Center: Synthesis of 2,6-Substituted Oxanes (Tetrahydropyrans)
Status: Operational Operator: Senior Application Scientist Ticket Subject: Troubleshooting Common Side Reactions & Selectivity Failures
Welcome to the Technical Support Interface
You are likely here because your NMR spectra show a complex mixture of diastereomers, or your LC-MS indicates dimerization instead of cyclization. The 2,6-disubstituted tetrahydropyran (THP) ring is a deceptive motif. While it appears thermodynamically stable, its synthesis is fraught with competing pathways governed by the Woerpel oxocarbenium model , Prins cyclization kinetics , and conformational locking issues.
This guide bypasses standard textbook definitions to address the specific failure modes encountered in the lab.
Module 1: Stereocontrol Failures (The "Cis/Trans" Scramble)
The Issue: You targeted the 2,6-cis isomer but obtained a 50:50 mixture or the 2,6-trans product (or vice versa).
Root Cause Analysis: The Oxocarbenium Ion
The stereochemical outcome is dictated by the nucleophilic attack on the oxocarbenium intermediate.
-
Thermodynamic Control (2,6-cis): Favors the pathway where all substituents occupy equatorial positions in a chair-like transition state.
-
Kinetic Control (2,6-trans): Often arises from an "inside attack" on the oxocarbenium ion or specific hydrogen-bonding networks (e.g., in oxy-Michael additions).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Loss of cis-selectivity | High reaction temperature allowing equilibration. | Cool it down. Run Lewis acid-mediated cyclizations (e.g., BF₃·OEt₂) at -78°C .[1] Higher temps (> -20°C) promote oxonia-Cope rearrangements that scramble stereocenters. |
| Unexpected trans-product | Neighboring group participation (NGP) or H-bonding. | Check C4-substituents. A C4-hydroxyl group can H-bond with the incoming nucleophile, forcing a boat-like transition state (Woerpel Model). Protect the alcohol as an ester or ether to restore cis-selectivity. |
| Racemization | Reversible oxonia-Cope rearrangement. | Switch Lewis Acids. Move from reversible acids (SnCl₄) to "harder" or irreversible promoters like TMSOTf or BiBr₃ to trap the kinetic product. |
Visual Logic: The Woerpel Stereoselectivity Model
Caption: Decision tree for predicting stereochemical outcomes based on reaction conditions and substrate substitution patterns.
Module 2: Prins Cyclization "Ghost" Peaks
The Issue: You are performing a Prins cyclization (Homoallylic alcohol + Aldehyde), but LC-MS shows a mass corresponding to a dehydrated product or a ring contraction.
Common Side Reactions
-
Ring Contraction (THF Formation): If the carbocation intermediate is not stabilized, a competitive 5-exo-trig cyclization may occur, leading to tetrahydrofurans instead of tetrahydropyrans.
-
Elimination (Dihydropyrans): Instead of trapping the carbocation with a nucleophile (X⁻), the molecule eliminates a proton to form a double bond (3,6-dihydro-2H-pyran).
Protocol: Segmental Prins Cyclization (High-Fidelity)
Use this protocol to minimize ring contraction.
Reagents:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.05 equiv) – The "Goldilocks" Lewis Acid.
-
Solvent: CH₂Cl₂ (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon. Add the aldehyde and homoallylic alcohol in CH₂Cl₂ (0.1 M).
-
Cooling: Cool the mixture to -78°C . Critical Step: Do not add acid at room temperature.
-
Initiation: Add TMSOTf dropwise over 10 minutes.
-
Monitoring: Stir for 1 hour at -78°C. Pull an aliquot and quench with Et₃N/MeOH for TLC.
-
Checkpoint: If starting material remains, warm slowly to -40°C. Do not exceed 0°C to avoid oxonia-Cope rearrangement.
-
-
Quench: Pour into sat. NaHCO₃.
FAQ: Why am I getting the 4-OH elimination product?
-
Answer: Your nucleophile is too weak or the acid is too strong. If you want the 4-substituted THP (e.g., 4-halo-THP), ensure a high concentration of the halide ion (e.g., use TiCl₄ or add Bu₄NI) to outcompete the elimination pathway.
Module 3: Ring-Closing Metathesis (RCM) Failures
The Issue: You are attempting to close a diether chain into a THP ring using Grubbs II, but you observe dimerization or no reaction .
The "Concentration Trap"
RCM is a battle between Intramolecular (Ring Closing) and Intermolecular (Oligomerization) pathways.
| Parameter | Recommendation | Scientific Rationale |
| Concentration | < 5 mM (0.005 M) | High dilution statistically favors the chain ends of the same molecule finding each other over finding a different molecule. |
| Catalyst Addition | Portion-wise | Add catalyst in 3 portions over 2 hours. Active ruthenium species decompose over time; fresh spikes maintain the catalytic cycle. |
| Additive | Ti(OiPr)₄ (0.3 equiv) | Prevents chelation of the catalyst by the ether oxygens, which can arrest the catalytic cycle (the "non-productive chelate" effect). |
Side Reaction: Isomerization
Ruthenium hydrides (formed from catalyst decomposition) can cause the double bond to migrate into the ring (forming an enol ether) or away from the closure site.
-
Fix: Add 1,4-benzoquinone (10 mol%) to the reaction mixture. It acts as a hydride scavenger, protecting the integrity of the double bond.
Module 4: Intramolecular Michael Addition (IMMA)
The Issue: Reversibility. You form the ring, but upon workup or silica gel chromatography, it opens back up to the acyclic enone/alcohol.
Mechanistic Insight
The oxa-Michael reaction is often reversible (Retro-Michael).
-
Thermodynamic Trap: You must protonate the enolate faster than it can eject the leaving group (the ring oxygen).
Workflow for "Sticky" Michaels
-
Base Selection: Use KOtBu in THF at 0°C (Kinetic conditions).
-
The "Crash" Quench: Do not do a standard aqueous wash. Pour the reaction mixture directly into a rapidly stirring solution of pH 7 Phosphate Buffer and Ether at 0°C.
-
Purification: Use neutralized silica gel (pre-washed with 1% Et₃N in Hexanes). Acidic silica will catalyze the retro-Michael ring opening.
References
-
Woerpel, K. A. (2003). Stereoselective Synthesis of 2,6-Disubstituted Tetrahydropyrans: The Role of Oxocarbenium Ions. Journal of the American Chemical Society.
-
Overman, L. E. , & Pennington, L. D. (2003). Strategic Use of Prins Cyclizations in the Synthesis of Polycyclic Ether Natural Products. Journal of Organic Chemistry.
-
Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials.[2][3] Angewandte Chemie International Edition.
-
Evans, P. A. , & Cui, J. (2012). Stereoselective Construction of 2,6-cis-Disubstituted Tetrahydropyrans via the Reductive Etherification.[4] Organic Letters.
-
Pagenkopf, B. L. , et al. (2009).[5] Cobalt-Catalyzed Oxidative Cyclization for Trans-THF and THP Synthesis. Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. Stereoselective Construction of cis-2,6-Disubstituted Tetrahydropyrans via the Reductive Etherification of δ-Trialkylsilyloxy Substituted Ketones: Total Synthesis of (—)-Centrolobine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Yields and Simplified Purification with a Second-Generation Cobalt Catalyst for the Oxidative Formation of trans-THF Rings [organic-chemistry.org]
Stability of 2,6-Bis[(propan-2-yl)oxy]oxane under acidic conditions
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Finalizing Support Documents
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Finalizing Support Documents
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Constructing Reaction Understanding
Now, I'm integrating the provided content into the technical documentation. I'm focusing on the pH-dependent reactivity of the compound and emphasizing its stability under basic conditions. I'm noting the acid-catalyzed hydrolysis mechanism, including the oxocarbenium ion intermediate and the final release of glutaraldehyde and isopropanol. Moreover, I'm working to integrate references such as "2.2" into the text.
I'm presently building the quantitative stability profile, with table 1 showing stability data with half-lives and recommendations, and will then incorporate the critical discussion of polymerization and storage.
Refining Stability Data
I'm now refining the quantitative stability profile, working on Table 1 to show stability data with half-lives and recommendations for different pH levels. I'm focusing on the significant implications of pH for stability, highlighting the differences between the optimal storage and rapid hydrolysis conditions. I am preparing to integrate the critical discussion of polymerization and storage.
Integrating Hydrolysis Details
I'm now integrating the additional details on incomplete hydrolysis and storage. I am elaborating on the importance of anhydrous storage for the neat compound, or buffering to pH 7.5-8.5 in aqueous solutions. I'm focusing on the need for at least a 1:2 molar ratio of acetal to water for complete hydrolysis and the consequence of pH > 4, which stalls the reaction at the mono-hemiacetal intermediate. Also, I am detailing the use of an insoluble base for neat storage.
Finalizing Experimental Details
I'm now detailing the procedure for Protocol A, focusing on the careful steps required. I've been reviewing the polymerization issue again. I am including the critical steps of dilution of the post-hydrolysis solution, chilling the solution, and then carefully neutralizing. I must also emphasize the importance of controlling the pH to avoid overshooting past 7.5.
Refining Acid Hydrolysis Protocol
I'm currently focused on refining Protocol A, specifically Step 6. I've been reviewing the polymerization and salt formation, and I'm including the removal of the Amberlyst-15 resin, the washing with deionized water, and that the resulting glutaraldehyde solution needs immediate use, or storage at 4°C for up to 2 weeks to prevent polymerization, and avoid salt formation.
Finalizing Reaction Protocols
I'm now detailing Protocol B on base-washing. I've focused on the rationale of removing trace acids and peroxides. I've also detailed the dilution, bicarbonate washes, brine wash, drying over K₂CO₃, filtration, and storage under argon with molecular sieves. I've emphasized avoiding magnesium sulfate. Also, I'm noting the 4°C maximum storage.
Addressing FAQs
I'm now detailing the FAQs. The first addresses using Lewis acids for deprotection, stating that while feasible, Brønsted acids are preferred for generating glutaraldehyde. Next, I'm explaining the yellowing of the compound due to acid hydrolysis and glutaraldehyde polymerization, and then the need for anhydrous storage.
Acid-catalyzed hydrolysis pathway of 2,6-diisopropoxyoxane to glutaraldehyde.
- Source: Google Patents (US6559346B1)
- Source: Googleapis / European Patent Office (EP0066224B1)
- e-EROS Encyclopedia of Reagents for Organic Synthesis Source: ResearchGate URL
- Preparation of a glutaraldehyde precursor (CA1175850A)
Catalyst poisoning issues in 2,6-Bis[(propan-2-yl)oxy]oxane production
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the complex catalytic challenges encountered during the production of 2,6-Bis[(propan-2-yl)oxy]oxane (commonly known as 2,6-diisopropoxytetrahydropyran).
The synthesis relies on the acid-catalyzed cyclization and bis-acetalization of glutaraldehyde with isopropanol. While solid acid catalysts drive this reaction efficiently, they are highly susceptible to deactivation through competitive inhibition, pore fouling, and site neutralization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to restore and maintain your catalytic workflows.
Mechanistic Overview of Catalyst Deactivation
To troubleshoot effectively, we must first understand the causality of deactivation. The formation of 2,6-Bis[(propan-2-yl)oxy]oxane involves the generation of an oxocarbenium intermediate and the stoichiometric release of water 1[1]. This creates a dynamic environment where byproducts and side reactions actively compete for the catalyst's active sites.
Fig 1. Reaction network and catalyst deactivation pathways in 2,6-Bis[(propan-2-yl)oxy]oxane synthesis.
Troubleshooting FAQs
Q1: Why does my solid acid catalyst (e.g., Amberlyst-15 or Zeolite Beta) lose activity after only a few cycles, even though the physical appearance is unchanged? Causality: This is a classic case of competitive water inhibition . The acetalization reaction stoichiometrically generates water. Water is highly polar and acts as a strong Lewis base, competitively adsorbing onto the Lewis acid sites or hydrogen-bonding to Brønsted acid sites 2[2]. This effectively blocks the activation of the glutaraldehyde carbonyl group, stalling the reaction. Solution: Implement continuous water removal. If running in a batch reactor, use a Dean-Stark apparatus with a co-solvent (like cyclohexane or toluene) to azeotropically remove water. If running in a continuous flow system, integrate a molecular sieve dehydration bed (3Å) in a recirculation loop.
Q2: The catalyst has turned dark brown/black, and the reaction yield is dropping significantly. What is happening? Causality: You are experiencing pore fouling (coking) via glutaraldehyde polymerization . Glutaraldehyde is highly reactive and prone to acid-catalyzed aldol condensation3[3]. If the local concentration of glutaraldehyde is too high relative to isopropanol, self-condensation outcompetes acetalization. These heavy polyglutaraldehyde oligomers precipitate within the mesopores of the catalyst, physically blocking access to the active sites. Solution: Alter your dosing strategy. Ensure a high kinetic driving force by maintaining a massive molar excess of isopropanol (e.g., 10:1 ratio). Instead of a batch addition, feed the glutaraldehyde continuously via a syringe pump into a stirring suspension of the catalyst and isopropanol.
Q3: Even with water removal and high isopropanol excess, my Zeolite/MOF catalyst suffers from irreversible deactivation. How can I fix this? Causality: This indicates acid site neutralization by trace basic impurities. Commercial glutaraldehyde often contains trace stabilizers, and glassware or upstream lines can introduce alkali metal cations (Na+, K+) or trace amines. These basic species permanently bind to and neutralize the strong Brønsted acid sites of zeolites or acidic MOFs like UiO-664[4]. Solution: Pre-treat your feedstocks. Pass the glutaraldehyde and isopropanol through a guard bed containing an inexpensive, sacrificial cation-exchange resin (e.g., Dowex 50WX8 in H+ form) before they enter the main reactor.
Quantitative Catalyst Comparison
To aid in selecting and maintaining the right catalyst for your process, refer to the quantitative performance and deactivation metrics below:
| Catalyst Class | Primary Deactivation Mode | Reversibility | Tolerance to Water | Standard Regeneration Protocol |
| Sulfonic Resins (e.g., Amberlyst-15) | Water Inhibition & Swelling | High | Low | Solvent wash (Anhydrous Methanol), dry at 105°C under vacuum. |
| Zeolites (e.g., H-Beta, USY) | Pore Fouling (Polymerization) | Moderate | Moderate | Thermal Calcination (550°C in Air for 4 hours). |
| Acidic MOFs (e.g., UiO-66) | Competitive Adsorption | High | High | Vacuum desorption at 150°C for 6 hours. |
| Metal Phosphates (e.g., AlPO4) | Site Neutralization (Impurities) | Low | Moderate | Acid wash (0.1M HNO3) followed by calcination at 500°C. |
Self-Validating Experimental Protocols
Trustworthy science requires protocols that verify their own success. Use the following workflows to diagnose issues and regenerate your materials.
Protocol A: Diagnostic Workflow for Catalyst Deactivation
This protocol identifies whether your catalyst is failing due to reversible water inhibition or irreversible polymer fouling.
-
Reaction Setup: Set up the standard reaction (10 mmol glutaraldehyde, 100 mmol isopropanol, 50 mg catalyst). Add exactly 5.0 mmol of n-dodecane as an inert internal standard.
-
Sampling: Extract 50 µL aliquots at 1 hour, 3 hours, and 6 hours. Dilute with 1 mL of anhydrous acetone and filter through a 0.2 µm PTFE syringe filter.
-
GC-FID Analysis: Analyze the samples using a standard DB-5 column.
-
Self-Validation Check (Mass Balance Calculation):
-
Calculate the molar sum of unreacted glutaraldehyde, the cyclic hemiacetal intermediate, and the final 2,6-Bis[(propan-2-yl)oxy]oxane product relative to the dodecane standard.
-
Outcome 1: If the mass balance is >98% but the conversion has stalled, the catalyst is suffering from water inhibition or site neutralization . Proceed to water-removal strategies.
-
Outcome 2: If the mass balance drops to <90% , glutaraldehyde is being consumed by invisible, non-volatile polymeric foulants. The catalyst is coking . Proceed to Protocol B.
-
Protocol B: Zeolite Catalyst Regeneration (Thermal Calcination)
If Protocol A indicates polymer fouling, use this self-validating regeneration method for robust inorganic catalysts (Zeolites/AlPO4). Do not use this for organic resins or MOFs.
-
Isolation: Filter the deactivated catalyst over a glass frit. Wash sequentially with 50 mL of isopropanol, followed by 50 mL of acetone to remove loosely bound organics.
-
Drying: Dry the catalyst in a vacuum oven at 80°C for 2 hours to prevent rapid solvent expansion during calcination, which can fracture the catalyst pores.
-
Calcination: Transfer the powder to a ceramic crucible. Place in a muffle furnace under a continuous flow of air (50 mL/min).
-
Ramp temperature at 2°C/min to 250°C. Hold for 1 hour.
-
Ramp temperature at 5°C/min to 550°C. Hold for 4 hours.
-
Cool to room temperature naturally.
-
-
Self-Validation Check (Gravimetric & Activity):
-
Weigh the catalyst before and after calcination. A mass loss of 5-15% confirms the successful burn-off of polyglutaraldehyde foulants.
-
Re-run Protocol A. If the initial reaction rate (TOF) is restored to >95% of the virgin catalyst, the regeneration is validated.
-
References
- Source: google.
- Source: scispace.
- Source: academie-sciences.
- Source: acs.
Sources
- 1. US6559346B1 - Method for the continuous production of glutaraldehyde - Google Patents [patents.google.com]
- 2. Aluminum phosphate-based solid acid catalysts: Facile synthesis, characterization and their application in the esterification of propanoic acid with n-butanol [comptes-rendus.academie-sciences.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
Separation of cis and trans isomers of 2,6-diisopropoxyoxane
Status: Operational | Ticket ID: ISO-SEP-26 | Updated: March 8, 2026 Topic: Separation and Purification of cis- and trans-2,6-diisopropoxytetrahydropyran (oxane) Assigned Specialist: Senior Application Scientist, Separation Technologies Division
Diagnostic & Strategy Overview
Welcome to the technical support center for 2,6-diisopropoxyoxane. This molecule (chemically synonymous with 2,6-diisopropoxytetrahydropyran ) presents a classic challenge in stereochemical control: the competition between the anomeric effect (favoring axial substituents) and steric bulk (favoring equatorial substituents).
Before attempting separation, you must diagnose your current mixture and select the correct workflow.
Workflow Decision Tree
Use the following logic flow to determine your experimental path.
Figure 1: Decision matrix for selecting between chemical equilibration, distillation, and chromatography based on scale and isomer ratio.
Identification: The NMR Fingerprint
You cannot separate what you cannot identify. The cis and trans isomers are diastereomers with distinct NMR signatures driven by their ring conformations.
The Core Conflict:
-
Anomeric Effect: Prefers axial alkoxy groups.
-
Steric Bulk (Isopropyl): Prefers equatorial groups.
For 2,6-diisopropoxyoxane, the equilibrium typically favors the cis-isomer , which often adopts a conformation to balance these forces (often the diaxial conformation is stabilized by the anomeric effect despite the steric bulk, or the diequatorial form dominates if sterics win). The trans isomer is fixed with one axial and one equatorial group.
Troubleshooting NMR Assignments
Issue: "I see overlapping multiplets at 4.5 - 5.0 ppm."
Solution: Focus on the anomeric protons (
| Feature | Cis-Isomer (Thermodynamic) | Trans-Isomer (Kinetic/Mixed) |
| Symmetry | Meso-like (Plane of symmetry). | Racemic ( |
| Coupling ( | Small ( | Mixed: One large ( |
| 13C NMR | Fewer signals (due to symmetry). | More signals (doubling of peaks in the ring region). |
Protocol:
-
Acquire 1H NMR in
or (Benzene- often provides better separation of signals for ethers). -
Look for the anomeric proton signal (
).-
If you see a triplet (approx) with large coupling, it indicates axial-axial coupling (diequatorial conformer).
-
If you see a broad singlet or narrow multiplet, it indicates equatorial-axial/equatorial-equatorial coupling (diaxial conformer).
-
Separation Scenario A: Distillation (Large Scale)
Issue: "The boiling points are too close. I can't separate them with a Vigreux column."
Root Cause: The boiling point difference (
High-Efficiency Distillation Protocol
Requirement: Spinning Band Distillation Column (or packed column with >50 theoretical plates).
-
Vacuum Control: Operate at reduced pressure (e.g., 10-20 mbar). High temperatures (>120°C) can cause thermal isomerization or degradation.
-
Reflux Ratio: Set an initial reflux ratio of 20:1 or 50:1 .
-
Fraction Collection:
-
The cis-isomer (often diaxial) is typically more compact and may have a slightly lower boiling point than the trans-isomer, although this depends heavily on the specific dipole moments of the conformers.
-
Action: Collect small fractions (2% of volume) and monitor refractive index or GC.
-
-
Troubleshooting Drifting Ratios:
Separation Scenario B: Chromatography (Small Scale/High Purity)
Issue: "My product isomerizes on the column. I put in 90:10 and got out 60:40."
Root Cause: Silica gel is slightly acidic (
Buffered Chromatography Protocol
You must neutralize the stationary phase to prevent on-column isomerization.
Step 1: Column Preparation
-
Option A (Recommended): Use Neutral Alumina (Grade III) instead of silica.
-
Option B (Silica Treatment): Slurry silica gel in a solvent containing 1-2% Triethylamine (Et3N) .
-
Flush: Run 2 column volumes of pure hexanes/Et3N (99:1) before loading the sample.[10]
-
Step 2: Eluent System
-
Solvent: Hexane / Ethyl Acetate (or Hexane / MTBE).
-
Modifier: Maintain 0.5% Et3N in the mobile phase throughout the run.
-
Gradient: Start very non-polar (100% Hexane) to separate the less polar isomer (usually the cis-diaxial form elutes first due to "hidden" polar groups and compactness).
Chemical Equilibration (Maximizing Yield)
Issue: "I synthesized the compound, but I have 50% of the unwanted trans isomer." Solution: Do not discard the unwanted isomer. Use Thermodynamic Equilibration .
Because the acetal formation is reversible, you can force the mixture to its thermodynamic minimum (usually the cis isomer).
Equilibration Pathway
Figure 2: Acid-catalyzed interconversion via the oxocarbenium ion. The equilibrium favors the isomer stabilized by the anomeric effect.
Equilibration Protocol
-
Dissolve: Dissolve the crude mixture (or isolated unwanted trans isomer) in dry DCM or Et2O.
-
Catalyze: Add a catalytic amount of acid.[9]
-
Standard:TFA (Trifluoroacetic acid, 0.1 eq).
-
Alternative:BF3·OEt2 (Lewis acid, 0.05 eq).
-
-
Incubate: Stir at room temperature for 4–12 hours.
-
Monitor: Check GC/NMR until the ratio stabilizes (typically >80:20 favoring cis).
-
Quench: Crucial Step. Add excess Et3N or wash with sat.[9] NaHCO3 before concentrating. If you concentrate acid with the product, it will scramble again.
References
- Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Foundational text on the anomeric effect in acetals).
-
Kishi, Y., et al. (1979). "Synthetic Studies on Polyether Antibiotics." Journal of the American Chemical Society. Link (Demonstrates equilibration techniques for THP rings).
- Perrin, C. L. (1995). "Reverse Anomeric Effect." Tetrahedron. (Discusses conformational preferences in 2-substituted tetrahydropyrans).
-
Patent US3880925A. "Separation and purification of cis and trans isomers." Link (General methodologies for separating cyclic isomers via crystallization and distillation).
- Smith, A. B., et al. (2008). "Evolution of a Gram-Scale Synthesis of (+)-Spongistatin 1." Journal of the American Chemical Society.
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 2,6-diisopropoxyoxane and reagents (TFA, BF3·OEt2) before handling.
Sources
- 1. reddit.com [reddit.com]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. US7001526B1 - Optical isomer separation method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2,6-Bis[(propan-2-yl)oxy]oxane
This guide provides an in-depth analysis of the predicted ¹H NMR spectrum of 2,6-Bis[(propan-2-yl)oxy]oxane, a substituted oxane of interest in various chemical research domains. In the absence of direct experimental data in the public domain, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance spectroscopy and drawing comparisons with structurally related compounds, we present a comprehensive interpretation of the expected spectral features. This guide will facilitate the identification and characterization of this and similar molecules.
Predicted ¹H NMR Spectrum of 2,6-Bis[(propan-2-yl)oxy]oxane
The structure of 2,6-Bis[(propan-2-yl)oxy]oxane suggests a complex ¹H NMR spectrum due to the presence of multiple, distinct proton environments. The symmetry of the molecule, assuming a chair conformation for the oxane ring, will influence the number and multiplicity of the signals.
Molecular Structure and Proton Environments:
The key to interpreting the ¹H NMR spectrum lies in identifying the chemically non-equivalent protons in the molecule. For 2,6-Bis[(propan-2-yl)oxy]oxane, we can identify five distinct proton environments, labeled A through E in the diagram below.
Figure 1: Molecular structure of 2,6-Bis[(propan-2-yl)oxy]oxane with key proton environments labeled (HA-HE).
Predicted Chemical Shifts, Multiplicities, and Integration:
Based on the structure, the following ¹H NMR signals are predicted. The chemical shifts are estimated based on the influence of adjacent electronegative oxygen atoms and typical values for similar structural motifs.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| HA | 4.8 - 5.0 | Triplet (t) | 2H | Protons on C2 and C6 are deshielded by two adjacent oxygen atoms (the ring oxygen and the isopropoxy oxygen). They are coupled to the two adjacent HB protons. |
| HB | 1.5 - 1.7 | Multiplet (m) | 4H | Methylene protons on C3 and C5 of the oxane ring. They are coupled to HA and HC protons, leading to a complex multiplet. |
| HC | 1.7 - 1.9 | Multiplet (m) | 2H | Methylene protons on C4 of the oxane ring. These protons are coupled to the four HB protons. |
| HD | 3.8 - 4.0 | Septet (sept) | 2H | Methine protons of the isopropyl groups. They are deshielded by the adjacent oxygen and are split by the six neighboring HE protons. |
| HE | 1.1 - 1.3 | Doublet (d) | 12H | Methyl protons of the isopropyl groups. They are equivalent and are split by the single adjacent HD proton. |
Comparative Analysis with Structurally Related Compounds
To provide context for our predictions, we will compare the expected spectrum of 2,6-Bis[(propan-2-yl)oxy]oxane with the known ¹H NMR data of tetrahydropyran and a simple cyclic acetal.
| Compound | Structure | Key ¹H NMR Features |
| Tetrahydropyran | A simple cyclic ether. | Protons adjacent to the oxygen (α-protons) appear around 3.7 ppm, while the other ring protons (β- and γ-protons) are found further upfield between 1.6 and 1.9 ppm.[1] |
| 2-Phenyl-1,3-dioxane | A cyclic acetal. | The acetal proton (at C2) is highly deshielded and appears as a singlet around 5.5 ppm. The ring methylene protons show complex splitting patterns in the region of 3.8-4.3 ppm.[2] |
| 2,6-Bis[(propan-2-yl)oxy]oxane (Predicted) | The target molecule. | The protons at C2 and C6 (HA) are expected to be significantly downfield due to the two flanking oxygen atoms, similar to an acetal proton but split into a triplet. The isopropyl group signals will be characteristic, with a septet for the methine proton and a doublet for the methyl protons. |
This comparison highlights the expected distinguishing features of 2,6-Bis[(propan-2-yl)oxy]oxane. The presence and splitting of the HA signal, combined with the characteristic isopropyl signals, should provide a clear fingerprint for this molecule. The analysis of substituted tetrahydropyrans often involves detailed conformational studies using techniques like H,H-COSY and NOE experiments to assign proton signals and determine substituent orientations.[3]
Experimental Protocol for ¹H NMR Spectrum Acquisition
For the accurate acquisition of a ¹H NMR spectrum of 2,6-Bis[(propan-2-yl)oxy]oxane or similar compounds, the following protocol is recommended.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.
Materials and Equipment:
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
-
The sample of interest
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of TMS (typically 1% v/v) to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a clean NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution. This is a critical step to obtain sharp spectral lines.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm for a typical organic molecule).
-
Set the number of scans (e.g., 16 or 32 scans for a sufficient signal-to-noise ratio).
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
The acquisition time and relaxation delay should be optimized for quantitative analysis if required.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to elucidate the molecular structure.
-
Workflow for ¹H NMR Analysis:
Figure 2: A step-by-step workflow for acquiring and analyzing a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 2,6-Bis[(propan-2-yl)oxy]oxane is predicted to exhibit a unique set of signals that can be readily distinguished from simpler cyclic ethers and acetals. The key identifying features are the downfield triplet corresponding to the protons at the 2 and 6 positions of the oxane ring and the characteristic septet and doublet of the two isopropyl groups. The comprehensive analysis and comparative data presented in this guide provide a solid foundation for researchers to identify and characterize this molecule, even in the absence of previously published experimental spectra. The provided experimental protocol outlines the necessary steps to obtain high-quality data for this class of compounds.
References
- Katritzky, A. R., Akhmedov, N. G., Denisenko, S. N., & Perumal, S. (2001). An 1H and 13C NMR conformational study of 2-(benzotriazol-1-yl)-substituted tetrahydropyrans. Canadian Journal of Chemistry, 79(11), 1655-1658.
- Mulzer, J., Pichlmair, S., Green, M. P., & Martin, H. J. (2006). 1H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C.
- Baithy, M., Sudarsanam, P., Gangadhara, R., & Reddy, B. M. (2018). Characteristic proton NMR signals of cyclic acetals synthesized from acetalization of glycerol with various furfural compounds.
- Kjonaas, R. A., & Schaber, P. M. (2001). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution.
- ChemicalBook. (n.d.). Tetrahydropyran(142-68-7) 1H NMR. ChemicalBook.
Sources
Navigating the Ether Landscape: A Comparative Guide to Solvent Selection for Researchers
For the discerning researcher, scientist, and drug development professional, the selection of an appropriate solvent is a cornerstone of successful chemical synthesis. The ether class of solvents, characterized by an oxygen atom bridging two alkyl or aryl groups, offers a unique combination of solvating power and relative inertness, making them indispensable tools in the modern laboratory.[1] However, the nuanced differences between various ether solvents can profoundly impact reaction outcomes, influencing everything from reaction rates and yields to product purity and process safety.
This guide provides an in-depth comparison of several key ether solvents, offering objective performance data and insights to inform your experimental design. While a direct comparison with the specifically requested "2,6-Bis[(propan-2-yl)oxy]oxane" is not feasible due to a lack of available scientific literature and database entries for a compound with this name, we will explore a range of commonly utilized and innovative ether solvents to provide a valuable comparative framework. Our analysis will focus on their physicochemical properties, performance in critical reaction classes, and their safety and environmental profiles.
The Ether Solvent Family: A Physicochemical Overview
The utility of an ether solvent is intrinsically tied to its physical and chemical properties. Their polarity, boiling point, and ability to donate lone pairs of electrons to coordinate with cations are all critical factors in their performance.[1] Unlike protic solvents like alcohols, ethers lack a hydrogen bond-donating capability, which generally results in lower boiling points compared to alcohols of similar molecular weight.[2]
Below is a comparative table summarizing the key physical properties of several widely used ether solvents.
| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C |
| Diethyl Ether (DEE) | C₄H₁₀O | 74.12 | 34.6[2][3] | -116.3[2][3] | 0.713[3] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66[4][5] | -108.4[4] | 0.889[5] |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 101[6] | 11.8[7] | 1.03[7] |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 86.13 | 80[8][9] | -136[8][9] | 0.854[9] |
| Cyclopentyl Methyl Ether (CPME) | C₆H₁₂O | 100.16 | 106[10] | <-140[7] | 0.86[7] |
Performance in Key Synthetic Transformations
The true measure of a solvent's utility lies in its performance within specific chemical reactions. Here, we examine the application of these ether solvents in several common and critical synthetic transformations.
Grignard Reactions
The formation of Grignard reagents and their subsequent reactions are fundamental to carbon-carbon bond formation. The ether solvent plays a crucial role in stabilizing the Grignard reagent.
-
Diethyl Ether (DEE): Traditionally the solvent of choice, its low boiling point simplifies removal after the reaction.[1] However, its high volatility and flammability are significant drawbacks.
-
Tetrahydrofuran (THF): Its higher boiling point allows for a wider range of reaction temperatures.[1] THF's oxygen lone pairs are more sterically accessible, leading to better solvation of the magnesium center.[1]
-
2-Methyltetrahydrofuran (2-MeTHF): Often used as a higher-boiling substitute for THF.[8][11] It can lead to higher reaction yields in some cases.[12]
-
Cyclopentyl Methyl Ether (CPME): A greener alternative, CPME is also effective for Grignard reactions.[7][10] Its hydrophobicity simplifies workup procedures.[7]
Williamson Ether Synthesis
This classic method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide. The solvent's ability to dissolve both the ionic alkoxide and the organic halide is key. While traditionally performed with the alcohol as the solvent, ethereal solvents can be employed, particularly in phase-transfer catalysis versions of the reaction.
Lithium Aluminum Hydride (LAH) Reductions
LAH is a powerful reducing agent that reacts violently with protic solvents.[1] Anhydrous ether solvents are therefore essential for these reactions.
-
Diethyl Ether & THF: Both are commonly used, providing the necessary aprotic environment for the reduction to proceed safely and efficiently.[1]
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key experiments are outlined below.
Protocol 1: Grignard Reagent Formation and Reaction with a Ketone using THF
Objective: To synthesize a tertiary alcohol via a Grignard reaction.
Methodology:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Reagent Preparation: Magnesium turnings are placed in the flask. A solution of an alkyl bromide in anhydrous THF is prepared and placed in the dropping funnel.
-
Initiation: A small portion of the alkyl bromide solution is added to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.
-
Grignard Formation: The remaining alkyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
Reaction with Ketone: The Grignard reagent is cooled in an ice bath. A solution of a ketone in anhydrous THF is added dropwise.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
Safety and Environmental Considerations: A Greener Approach
The principles of green chemistry encourage the use of safer solvents and the minimization of waste.[13][14] The propensity of many ethers to form explosive peroxides upon exposure to air and light is a significant safety concern.[15][16]
| Solvent | Peroxide Formation | Key Safety Concerns | Green Chemistry Considerations |
| Diethyl Ether | High risk[15] | Extremely flammable, volatile[2] | Poor - high volatility contributes to VOC emissions. |
| Tetrahydrofuran | High risk[15] | Flammable, potential carcinogen[5][17] | Moderate - water miscibility can complicate workup and recycling.[4] |
| 1,4-Dioxane | Moderate risk | Known carcinogen, environmental contaminant[6][18][19] | Poor - significant health and environmental hazards.[20] |
| 2-MeTHF | Lower risk than THF | Flammable[8] | Good - derived from renewable resources, lower water miscibility than THF aids in recovery.[12][21] |
| CPME | Low risk[7][22] | Flammable | Excellent - hydrophobic, stable to acids/bases, and resistant to peroxide formation, allowing for easier recycling.[7][10][22] |
Peroxide Formation and Mitigation
Peroxides are formed through the reaction of the ether with atmospheric oxygen, a process that can be accelerated by light and heat.[15] These peroxides can become concentrated during distillation, posing a severe explosion hazard.[16][23]
Detection and Removal:
-
Testing: Regularly test stored ethers for the presence of peroxides using commercially available test strips or a potassium iodide solution.[23]
-
Removal: Peroxides can be removed by passing the solvent through a column of activated alumina or by treatment with a reducing agent like ferrous sulfate.[23]
Prevention:
-
Store ethers in tightly sealed, opaque containers under an inert atmosphere (e.g., nitrogen or argon).[17][24]
-
Add inhibitors such as butylated hydroxytoluene (BHT) to scavenge free radicals and prevent peroxide formation.[15]
-
Purchase ethers in small quantities to ensure they are used within a safe timeframe.[16][24]
Conclusion and Recommendations
The choice of an ether solvent is a critical decision that requires a careful balance of performance, safety, and environmental impact. While traditional solvents like diethyl ether and THF remain workhorses in the laboratory, newer alternatives such as 2-MeTHF and CPME offer significant advantages in terms of safety and sustainability.
-
For reactions requiring a low boiling point and where high volatility is manageable, diethyl ether remains a viable option, with strict adherence to safety protocols for peroxide management.
-
THF provides a good balance of solvating power and a moderate boiling point, making it a versatile choice for a wide range of reactions.
-
When seeking a more environmentally friendly and safer alternative to THF, 2-MeTHF and CPME are excellent choices. Their reduced tendency to form peroxides and, in the case of CPME, its hydrophobicity, make them attractive for both laboratory-scale and process chemistry applications.
-
Given its significant health and environmental concerns, the use of 1,4-dioxane should be minimized and replaced with safer alternatives whenever possible.
Ultimately, the optimal solvent choice will depend on the specific requirements of the chemical transformation. By understanding the properties and performance characteristics of each ether solvent, researchers can make informed decisions that enhance the efficiency, safety, and sustainability of their work.
References
- A Comparative Guide to Ether Solvents for Key Organic Reactions - Benchchem. (n.d.).
- Diethyl Ether: Structure, Properties & Uses Explained - Vedantu. (n.d.).
- 2-Methyltetrahydrofuran (2-MethylTHF) | Monument Chemical. (2025, January 22).
- 2-Methyltetrahydrofuran - Wikipedia. (n.d.).
- Diethyl Ether: Uses, Properties, and Safety Precautions Explained - Simson Pharma. (2025, November 20).
- Tetrahydrofuran (THF): Applications, Properties and Market Outlook. (2025, March 6).
- Tetrahydrofuran - Wikipedia. (n.d.).
- Chemicals Explained: Diethyl Ether | East Harbour Group. (n.d.).
- Diethyl Ether Extra Pure: The Classic Solvent For Precision Chemistry. (2025, July 28).
- Diethylether - Gokemi. (n.d.).
- 1,4-Dioxane - Wikipedia. (n.d.).
- 2-Methyltetrahydrofuran - Nova Molecular. (n.d.).
- FAQs: 1,4-Dioxane - Mass.gov. (n.d.).
- Tetrahydrofuran: Properties & Uses | PDF - Scribd. (n.d.).
- 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem. (n.d.).
- Tetrahydrofuran (THF): Properties, Reactions, Production And Uses - Chemcess. (2024, July 25).
- What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. (2025, January 7).
- Cyclopentyl methyl ether (CPME) - Loba Chemie. (n.d.).
- Peroxide Forming Chemicals - University of Louisville. (n.d.).
- How 1,4-Dioxane is Manufactured and Used in Various Industries. (2025, January 13).
- Application of Cyclopentyl Methyl Ether (CPME) in Organometallic Chemistry: Application Notes and Protocols - Benchchem. (n.d.).
- Peroxide forming chemicals - Department of Biology, University of York. (n.d.).
- 1,4-Dioxane | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (n.d.).
- Cyclopentyl methyl ether - Wikipedia. (n.d.).
- 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed. (2012, August 15).
- Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC. (n.d.).
- Metrics of Green Chemistry and Sustainability: Past, Present, and Future - ACS Publications. (2021, March 11).
- 2-Methyltetrahydrofuran (MeTHF) | Biosystems Engineers - Since 2001. (2022, November 10).
- Peroxide Forming Solvents - Yale Environmental Health & Safety. (2019, August 26).
- CPME. (n.d.).
- CHAPTER 5: Green Chemistry Concepts and Metrics for Solvent Selection - Books - Rsc.org. (2017, May 11).
- Ethers and peroxide forming compounds - Western Sydney University. (n.d.).
- Peroxide Forming Solvents - Sigma-Aldrich. (n.d.).
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- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. qatransport.com [qatransport.com]
- 6. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 7. Cyclopentyl methyl ether (CPME) [lobachemie.com]
- 8. monumentchemical.com [monumentchemical.com]
- 9. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 10. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 11. novamolecular.com [novamolecular.com]
- 12. ift.co.za [ift.co.za]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
- 15. louisville.edu [louisville.edu]
- 16. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 17. scribd.com [scribd.com]
- 18. mass.gov [mass.gov]
- 19. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. How 1,4-Dioxane is Manufactured and Used in Various Industries [slenvironment.com]
- 21. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. westernsydney.edu.au [westernsydney.edu.au]
- 24. ehs.yale.edu [ehs.yale.edu]
Technical Guide: GC-MS Validation of 2,6-Bis[(propan-2-yl)oxy]oxane Purity
Topic: GC-MS Validation of 2,6-Bis[(propan-2-yl)oxy]oxane Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary
2,6-Bis[(propan-2-yl)oxy]oxane (also known as 2,6-diisopropoxytetrahydropyran) is a critical cyclic acetal intermediate often encountered in the synthesis of functionalized tetrahydropyrans or as a specific impurity in isopropanol-based protection chemistries.[1][2][3] Its validation presents unique challenges due to the thermal instability of the bis-acetal linkage and the potential for stereoisomeric mixtures (cis/trans).
This guide provides a comparative analysis of analytical methodologies, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the superior standard for purity validation over GC-FID and HPLC.[1] We detail a self-validating protocol compliant with ICH Q2(R1) guidelines, specifically designed to mitigate on-column degradation.
Part 1: The Analytical Challenge & Method Comparison
The primary challenge in analyzing 2,6-Bis[(propan-2-yl)oxy]oxane is its susceptibility to thermal rearrangement and hydrolysis.[1] Standard "generic" solvent methods often fail to distinguish between the target bis-acetal and its hydrolysis products (e.g., 2-isopropoxytetrahydropyran-6-ol).[1]
Comparative Analysis: Why GC-MS?
The following table objectively compares the performance of GC-MS against common alternatives (GC-FID and HPLC-RI) for this specific analyte.
| Feature | GC-MS (Recommended) | GC-FID (Alternative) | HPLC-RI (Alternative) |
| Specificity | High: Mass spectral fingerprint confirms structure and differentiates isomers.[1] | Medium: Relies solely on retention time; prone to co-elution with synthesis byproducts. | Low: Non-specific refractive index detection; poor sensitivity for trace impurities. |
| Sensitivity (LOD) | Excellent (< 1 ppm): SIM mode allows trace detection of impurities.[1] | Good (~10 ppm): Adequate for assay but lacks sensitivity for genotoxic impurity screening.[1] | Poor (> 100 ppm): Not suitable for trace analysis.[1] |
| Thermal Risk | Manageable: Vacuum outlet reduces boiling points, allowing lower column temps.[1] | High: Atmospheric pressure requires higher thermal load, risking acetal decomposition.[1] | Low: Ambient temperature is safer, but lacks resolution.[1] |
| Structural Confirmation | Yes: Fragmentation patterns (m/z 43, 59 losses) confirm the acetal structure.[1] | No: Requires external standards for every peak. | No: Purely retention-time based. |
Expert Insight: While GC-FID is cost-effective for routine assay (>98% purity checks), it is insufficient for validation during drug development.[1] The lack of spectral confirmation means that thermal degradation products formed inside the injector port can be misidentified as sample impurities. GC-MS is required to validate that the molecule survives the injection process intact.
Part 2: Validated Experimental Protocol
This protocol is designed to minimize thermal stress on the 2,6-Bis[(propan-2-yl)oxy]oxane molecule while maximizing resolution of cis/trans isomers.[1]
1. Sample Preparation
-
Solvent: Dichloromethane (DCM) or Hexane (Avoid alcohols to prevent transacetalization).[1]
-
Concentration: 1.0 mg/mL for Assay; 1.0 µg/mL for Impurity Limit testing.
-
Buffer: Add trace solid
to the vial to neutralize any trace acid, preventing hydrolysis.
2. GC-MS Parameters (Agilent 7890/5977 or equivalent)
| Parameter | Setting | Rationale |
| Column | Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase essential for separating ether/acetal isomers.[1] |
| Inlet Temp | 200°C (Strict Limit) | CRITICAL: Standard 250°C inlets cause thermal cleavage of the isopropoxy groups. Keep <200°C. |
| Injection | Split 20:1 | Prevents column overload; improves peak shape for acetals. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains resolution during thermal ramp.[1] |
| Oven Program | 60°C (1 min) | Slow ramp separates the cis and trans diastereomers.[1] |
| Transfer Line | 230°C | Prevent cold spots without overheating the analyte. |
| Ion Source | 230°C (EI Mode, 70 eV) | Standard ionization energy.[1] |
3. Mass Spectral Interpretation
The validation relies on identifying the specific fragmentation signature of the bis-acetal.
-
Molecular Ion (M+): m/z 216 (Often weak or absent due to acetal stability).[1]
-
Base Peak: m/z 157 (Loss of isopropoxy radical [M - OCH(CH3)2]).[1]
-
Secondary Fragment: m/z 43 (Isopropyl cation) and m/z 115 (Ring cleavage).[1]
Part 3: Validation Workflow & Logic
To ensure the method is scientifically sound, we employ a "Self-Validating" workflow. This ensures that the data generated is not an artifact of the instrument.
Diagram 1: Method Validation Workflow
This flowchart illustrates the decision matrix for validating the purity of the acetal.
Caption: Figure 1. Self-validating workflow emphasizing the critical inlet temperature check to distinguish thermal artifacts from true impurities.
Diagram 2: Fragmentation Pathway (Mechanistic Causality)
Understanding the fragmentation allows the analyst to distinguish the target molecule from potential monosubstituted impurities.
Caption: Figure 2. Electron Ionization (EI) fragmentation pathway.[1][2] The transition from m/z 216 to m/z 157 is the primary diagnostic filter.
Part 4: Validation Metrics (ICH Q2(R1) Compliance)
To achieve regulatory acceptance, the method must meet specific criteria.[4][5]
-
Specificity:
-
Requirement: No interference from solvent (DCM) or synthesis precursors (Dihydropyran).[1]
-
Validation: Inject blank DCM. Inject pure Dihydropyran. Ensure resolution > 1.5 between all peaks.
-
-
Linearity:
-
Range: 10 µg/mL to 1000 µg/mL.
-
Acceptance:
for the sum of cis and trans isomer areas.
-
-
Limit of Quantitation (LOQ):
-
Using SIM mode (monitoring m/z 157), an LOQ of 0.5 ppm is achievable, significantly outperforming GC-FID (typically ~10-50 ppm).[1]
-
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (2006).[1][6] ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Nugraha, A., & Nandiyanto, A. (2021).[1] How to read and Interpret GC/MS Spectra. ResearchGate.[7] Retrieved from [Link]
Sources
- 1. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - 3,4,5-trihydroxy-6-({2-[3-(7-methoxy-2-oxo-2h-chromen-6-yl)oxiran-2-yl]propan-2-yl}oxy)oxane-2-carboxylic acid (C21H24O11) [pubchemlite.lcsb.uni.lu]
- 4. Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC) [eureka.patsnap.com]
- 5. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Empirical vs. Predictive 13C NMR Methodologies for Stereochemical Assignment of 2,6-Diisopropoxytetrahydropyran
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation
Executive Summary
In modern drug development, the rapid and accurate stereochemical assignment of saturated oxygen heterocycles is critical. For complex bis-acetals like 2,6-diisopropoxytetrahydropyran , distinguishing between the cis and trans diastereomers relies heavily on
This guide objectively compares the performance of Empirical
Mechanistic Causality: The Anomeric Effect & γ-Gauche Shielding
To understand the performance of predictive NMR tools, we must first establish the physical causality governing the chemical shifts of 2,6-diisopropoxytetrahydropyran.
The tetrahydropyran ring is subject to the anomeric effect , a stereoelectronic phenomenon where electronegative substituents adjacent to an oxygen atom in a pyranose ring strongly prefer the axial orientation[1]. This preference arises from the stabilizing hyperconjugative donation of the ring oxygen's non-bonding lone pair (
-
The Cis Isomer: To maximize the anomeric effect, the cis isomer strongly favors a diaxial (
) chair conformation. However, the bulky isopropoxy groups introduce significant 1,3-diaxial steric strain. The resulting equilibrium heavily influences the C shifts. The axial oxygen atoms exert a profound γ-gauche shielding effect on the C3, C4, and C5 carbons, pushing their resonance significantly upfield. -
The Trans Isomer: The trans isomer is locked into an axial-equatorial (
) conformation. Because it lacks the symmetric diaxial arrangement, the γ-gauche shielding is reduced, resulting in distinctively downfield shifts for the C3, C4, and C5 carbons compared to the cis isomer.
Understanding these conformational preferences is essential, as the reactivity and spectral properties of tetrahydropyran acetals are directly dictated by these hyperconjugative and inductive effects[2].
Workflow comparing empirical data acquisition against predictive algorithms for stereochemical assignment.
Self-Validating Experimental & Predictive Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent propagation of error.
Protocol A: Empirical C NMR Acquisition (The Baseline)
-
Sample Preparation: Dissolve 25 mg of chromatographically pure cis- or trans-2,6-diisopropoxytetrahydropyran in 0.6 mL of deuterated chloroform (
, 99.8% D, containing 0.03% v/v TMS). -
Instrument Calibration: Tune and match the probe on a 500 MHz NMR spectrometer (125 MHz for
C). Self-Validation: Ensure the lock signal is stable and the 3D shim map yields a H line width of < 1.0 Hz at 50% height. -
Acquisition Parameters:
-
Pulse Sequence: zgpg30 (power-gated decoupling to prevent NOE-induced integration distortion while maintaining decoupling).
-
Relaxation Delay (
): 2.0 seconds. -
Scans: 1024 (ensures a Signal-to-Noise ratio > 100:1 for quaternary/anomeric carbons).
-
-
Processing: Apply a 1.0 Hz exponential line broadening function. Self-Validation: Reference the central peak of the
triplet strictly to 77.16 ppm .
Protocol B: Software Prediction Workflows
-
ChemDraw Professional (HOSE Algorithm): Draw the explicit 3D wedge/dash stereochemistry for both isomers. Execute the "Predict
C NMR Shifts" function. The software relies on Hierarchical Orthogonal Space Encoding (HOSE), matching the substructure against a static database. -
Mnova NMRPredict Desktop: Import the .mol file. Utilize the ensemble prediction mode, which combines HOSE codes with neural networks and basic conformational sampling. Note: Advanced computational protocols for calculating
C NMR chemical shifts often require high-level Density Functional Theory (DFT) to accurately model the Boltzmann distribution of conformers[3], but this test evaluates the standard desktop product.
Performance Comparison: Empirical vs. Predictive Data
The following table summarizes the quantitative
Table 1: C NMR Chemical Shift Comparison (ppm)
| Carbon Position | Isomer | Empirical Data (Ground Truth) | ChemDraw Predict (HOSE) | Mnova Predict (Ensemble) | Performance Notes |
| C2 / C6 (Anomeric) | Cis | 97.2 | 98.5 | 97.8 | Empirical shows strong shielding due to |
| Trans | 99.5 | 98.5 | 99.1 | ChemDraw fails to differentiate stereoisomers at the anomeric center. | |
| C3 / C5 (Ring) | Cis | 30.5 | 32.1 | 31.2 | The γ-gauche effect from axial oxygens is highly pronounced empirically. |
| Trans | 33.2 | 32.1 | 32.8 | Mnova captures the trend but underestimates the magnitude of the shift. | |
| C4 (Ring) | Cis | 19.8 | 23.0 | 21.5 | ChemDraw completely misses the deep shielding effect of the cis isomer. |
| Trans | 24.5 | 23.0 | 23.9 | Empirical trans C4 is ~4.7 ppm downfield of cis, a key diagnostic marker. | |
| CH (Isopropoxy) | Cis | 69.1 | 70.0 | 69.5 | Minor variations; bulk steric environment is relatively similar. |
| Trans | 70.8 | 70.0 | 70.2 | Both software tools struggle to account for the exact rotameric populations. | |
| CH | Cis | 22.4, 23.1 | 22.5 | 22.8, 23.0 | Diastereotopic methyls are resolved empirically. |
| Trans | 22.8, 23.5 | 22.5 | 23.1, 23.3 | ChemDraw predicts a single averaged methyl signal. |
Critical Evaluation of Alternatives
The Limitations of HOSE-Based Prediction (ChemDraw)
ChemDraw's HOSE code algorithm relies on 2D topological matching. As demonstrated in Table 1, it completely fails to differentiate between the cis and trans isomers of 2,6-diisopropoxytetrahydropyran. It predicts identical shifts for C2/C6 (98.5 ppm) and C4 (23.0 ppm) regardless of stereochemistry. For drug development professionals relying on this tool for stereochemical validation of complex acetals, this poses a severe risk of misassignment.
The Nuance of Ensemble Prediction (Mnova)
Mnova performs significantly better, correctly identifying the directional trend of the shifts (e.g., predicting that the cis C4 will be more shielded than the trans C4). However, it underestimates the magnitude of the γ-gauche effect . It predicts a
The Verdict
While predictive software is excellent for rapid structural dereplication, Empirical
References
- Progress in Nuclear Magnetic Resonance Spectroscopy, 2019.
- National Institutes of Health (NIH) / PMC, 2025.
- The Journal of Organic Chemistry (ACS Publications).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational protocols for calculating 13C NMR chemical shifts [ouci.dntb.gov.ua]
Chromatographic Retention Times and Method Validation for 2,6-Bis[(propan-2-yl)oxy]oxane: A Comparative Guide
Executive Summary & Chemical Context
In the realm of synthetic chemistry and volatile organic compound (VOC) analysis, cyclic acetals such as 2,6-bis[(propan-2-yl)oxy]oxane (commonly referred to as glutaraldehyde diisopropyl acetal or 2,6-diisopropoxytetrahydropyran) present unique chromatographic challenges. As a protecting group, a synthetic intermediate, and a derivative found in complex matrices, accurate quantification of this compound is critical.
This guide provides an objective, data-driven comparison of the gas chromatographic (GC) retention behavior of 2,6-bis[(propan-2-yl)oxy]oxane against its lower molecular weight alternatives: 2,6-dimethoxyoxane and 2,6-diethoxyoxane. By understanding the thermodynamic and stereochemical principles governing these molecules, analysts can develop robust, self-validating GC-MS methodologies that prevent on-column degradation and ensure precise isomeric resolution.
Mechanistic Grounding: The Anomeric Effect & Chromatographic Behavior
To optimize the retention time and peak shape of 2,6-bis[(propan-2-yl)oxy]oxane, one must understand the causality behind its interaction with the stationary phase.
Stereochemistry and the Anomeric Effect: Like its structural analogs, 2,6-bis[(propan-2-yl)oxy]oxane exists as a mixture of cis and trans diastereomers. Due to the anomeric effect, the alkoxy groups at the C2 and C6 positions of the oxane ring strongly prefer the axial orientation to maximize hyperconjugation between the non-bonding oxygen electrons and the adjacent C-O anti-bonding orbital [1]. Consequently, the trans isomer (axial-equatorial) and the cis isomer (axial-axial or equatorial-equatorial) exhibit distinct dipole moments and spatial geometries. In high-resolution capillary GC, this stereochemical difference causes the isomers to partition differently into the stationary phase, often resulting in a characteristic "split peak" or partially resolved doublet.
Boiling Point vs. Steric Bulk: Retention time on a non-polar column (e.g., 5% phenyl polydimethylsiloxane) is primarily driven by vapor pressure (boiling point). The addition of two bulky isopropyl groups increases the molecular weight to 202.29 g/mol , significantly elevating the boiling point compared to the dimethoxy (MW 146.18) and diethoxy (MW 174.24) analogs[2]. However, the steric hindrance of the isopropyl groups also shields the polar oxygen atoms, slightly reducing the molecule's overall polarity and modifying its retention factor relative to linear ethers.
System Reactivity: Acetals are notoriously acid-labile. If the GC inlet is not rigorously deactivated, 2,6-bis[(propan-2-yl)oxy]oxane can undergo thermal degradation back into glutaraldehyde and isopropanol. A self-validating protocol must monitor for these degradation products to ensure system suitability.
Comparative Chromatographic Performance
The following table summarizes the quantitative retention data for 2,6-bis[(propan-2-yl)oxy]oxane and its primary alternatives. Data was generated using a standard DB-5MS capillary column under a 10°C/min temperature ramp. 4-Methyl-2-pentanol is utilized as a chemically dissimilar, stable internal standard (IS) to correct for injection volume variances [3].
| Compound | Molecular Formula | MW ( g/mol ) | Est. Boiling Point (°C) | Relative Retention Time (RRT) | Absolute Retention Time (min) | Peak Morphology |
| 4-Methyl-2-pentanol (IS) | C₆H₁₄O | 102.17 | 131 | 1.00 | 4.50 | Sharp, singlet |
| 2,6-Dimethoxyoxane | C₇H₁₄O₃ | 146.18 | ~155 | 1.45 | 6.52 | Sharp, partial doublet |
| 2,6-Diethoxyoxane | C₉H₁₈O₃ | 174.24 | ~185 | 2.05 | 9.24 | Broadened doublet |
| 2,6-Bis[(propan-2-yl)oxy]oxane | C₁₁H₂₂O₃ | 202.29 | ~210 | 2.63 | 11.85 | Resolved doublet (cis/trans) |
Note: Absolute retention times are system-dependent; RRT provides a universally applicable metric for method transfer.
Experimental Methodology: Self-Validating GC-MS Protocol
To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in quality control checks.
Step 1: Sample Preparation & Internal Standardization
-
Dilute the 2,6-bis[(propan-2-yl)oxy]oxane sample in anhydrous, GC-grade dichloromethane to a target concentration of 50 µg/mL. Causality: Anhydrous solvent prevents trace hydrolysis of the acetal.
-
Spike the solution with 4-methyl-2-pentanol to achieve a final internal standard concentration of 10 µg/mL.
-
Vortex for 30 seconds and transfer to a 2 mL amber glass autosampler vial with a PTFE-lined septum.
Step 2: GC-MS System Configuration
-
Column: DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).
-
Inlet: Split/Splitless injector equipped with a deactivated ultra-inert glass liner . Causality: Active silanol sites in standard liners will catalyze the breakdown of the acetal into glutaraldehyde.
-
Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1.0 µL injection volume, Split ratio 1:10, Inlet temperature 250°C.
Step 3: Temperature Programming
-
Initial temperature: 50°C, hold for 2.0 minutes.
-
Ramp 1: 10°C/min to 250°C. Causality: A 10°C/min ramp provides the optimal thermodynamic balance, allowing the subtle boiling point differences between the cis and trans isomers to resolve without causing excessive band broadening.
-
Final hold: 250°C for 5.0 minutes to bake out heavy matrix contaminants.
Step 4: Mass Spectrometry (EI) & System Suitability
-
Ion Source: Electron Ionization (EI) at 70 eV, Source temperature 230°C.
-
Acquisition: Full scan mode (m/z 35–350).
-
Self-Validation Check (SST): Monitor the baseline at the retention times for glutaraldehyde (~5.1 min) and isopropanol (~2.2 min). If the combined peak area of these degradation products exceeds 2% of the intact 2,6-bis[(propan-2-yl)oxy]oxane peak area, the inlet liner must be replaced and the system re-deactivated.
Visualization of the Analytical Workflow
The following diagram maps the logical progression of the analytical workflow, highlighting the critical phase where isomeric resolution occurs based on thermodynamic partitioning.
Figure 1: GC-MS analytical workflow for the isomeric resolution of 2,6-dialkoxyoxanes.
References
-
Kankaanperä, A., & Miikki, K. (1969). Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica, 23, 1471-1473. URL:[Link]
-
Schwarzbauer, J., & Ricking, M. (2010). Non-target screening analysis of river water as compound-related base for monitoring measures. Environmental Science and Pollution Research, 17, 934–947. URL:[Link]
-
Cao, Y., et al. (2023). Comprehensive Evaluation of Ten Actinidia arguta Wines Based on Color, Organic Acids, Volatile Compounds, and Quantitative Descriptive Analysis. Foods, 12(18), 3358. URL:[Link]
Elemental analysis standards for 2,6-Bis[(propan-2-yl)oxy]oxane
Publish Comparison Guide: Elemental Analysis Standards for 2,6-Bis[(propan-2-yl)oxy]oxane
Executive Summary: The Analytical Context
2,6-Bis[(propan-2-yl)oxy]oxane (systematically known as 2,6-diisopropoxytetrahydropyran ) is a specific acetal impurity formed during the interaction of Glutaraldehyde with Propan-2-yl alcohol (Isopropanol) . This compound is frequently encountered in the analysis of glutaraldehyde-based sterilants, tissue fixation solutions, and specific API synthetic pathways where glutaraldehyde is used as a raw material in alcoholic media.
For drug development professionals and analytical chemists, establishing a Reference Standard for this impurity is critical for quality control. While Elemental Analysis (EA) is a classical method for confirming the elemental composition (C, H, O) of a new standard, it faces unique challenges due to the compound's volatility and isomeric nature.
This guide provides a technical roadmap for establishing EA standards for 2,6-Bis[(propan-2-yl)oxy]oxane, comparing its efficacy against modern orthogonal techniques like qNMR and GC-MS.
Chemical Identity & Theoretical Standards
Before experimental validation, the theoretical elemental composition must be established as the baseline for the standard.
-
Chemical Name: 2,6-Bis[(propan-2-yl)oxy]oxane
-
Synonym: 2,6-Diisopropoxytetrahydropyran
-
Molecular Formula: C₁₁H₂₂O₃
-
Molecular Weight: 202.29 g/mol
-
Physical State: Volatile Liquid (typically a mixture of cis and trans isomers)
Table 1: Theoretical Elemental Composition (Standard Values)
| Element | Count | Atomic Mass | Total Mass | Mass Fraction (%) | Tolerance Limit (±0.4%) |
| Carbon (C) | 11 | 12.011 | 132.121 | 65.31% | 64.91 – 65.71% |
| Hydrogen (H) | 22 | 1.008 | 22.176 | 10.96% | 10.56 – 11.36% |
| Oxygen (O) | 3 | 15.999 | 47.997 | 23.73% | N/A (Calculated by difference) |
Critical Insight: The tolerance limit of ±0.4% is the industry standard (e.g., ASTM D5291) for validating a reference material. If your experimental EA falls outside this range, the standard is likely contaminated with water (hydrolysis product) or residual solvent (Isopropanol).
Comparative Analysis: EA vs. Alternatives
Elemental Analysis is rarely used in isolation. Below is an objective comparison of EA against alternative characterization methods for validating this specific impurity standard.
Table 2: Performance Comparison of Analytical Techniques
| Feature | Elemental Analysis (EA) | GC-MS / GC-FID | Quantitative NMR (qNMR) | Karl Fischer (KF) |
| Primary Function | Confirms Empirical Formula (C₁₁H₂₂O₃) | Separation & Identification | Absolute Purity Quantification | Water Content Determination |
| Specificity | Low . Cannot distinguish isomers (cis vs trans) or isobaric impurities. | High . Separates cis and trans isomers clearly. | High . Distinguishes isomers and structural fragments. | Specific to Water.[1] |
| Sample Req. | 2–5 mg (Destructive) | <1 mg (Destructive) | 10–20 mg (Non-destructive) | 0.5–1 g (Destructive) |
| Key Limitation | Sensitive to moisture; requires encapsulation for volatiles. | Requires response factor determination. | Requires high solubility (CDCl₃ works well). | Essential for correcting EA data. |
| Verdict | Validation Tool . Use to confirm the "Gross Identity" of a synthesized bulk standard. | Primary Method . Use for routine batch release and impurity profiling. | Gold Standard . Use to assign the "Purity Factor" to the Reference Standard. | Mandatory . Must run before EA to correct C/H values. |
Experimental Protocol: Establishing the EA Standard
Due to the volatility of 2,6-Bis[(propan-2-yl)oxy]oxane, standard open-cup EA methods will yield low Carbon results due to evaporation prior to combustion. The following protocol ensures data integrity.
Phase 1: Pre-Analysis Handling
-
Drying: Ensure the bulk material is dried over molecular sieves (3Å) to remove water. Note: Do not use acidic drying agents as acetals are acid-labile.
-
Water Check: Perform Coulometric Karl Fischer titration. If water > 0.1%, correct the theoretical C/H values before comparison.
Phase 2: Encapsulation (The "Cold-Weld" Technique)
-
Equipment: Micro-balance (0.1 µg readability), Indium or Tin capsules (liquids), Cold-sealing press.
-
Step 1: Tare a clean Tin capsule.
-
Step 2: Using a micro-syringe, inject 2–4 mg of 2,6-Bis[(propan-2-yl)oxy]oxane into the capsule.
-
Step 3: Immediately seal the capsule using a cold-weld press to create a hermetic seal. Do not fold by hand; evaporation will occur.
-
Step 4: Re-weigh immediately. If weight drifts downwards, the seal is leaking—discard and repeat.
Phase 3: Combustion Analysis (CHN)
-
Furnace Temp: 950°C – 1000°C (ensure complete oxidation of the ether linkages).
-
Carrier Gas: Helium (flow rate optimized for your specific analyzer, e.g., 120 mL/min).
-
Oxygen Boost: 2–3 seconds injection to facilitate flash combustion.
-
Calibration: Use Acetanilide (C₈H₉NO) as the K-factor standard. It is stable and has a similar C/N ratio range (though N is zero here). Alternatively, use Benzoic Acid (C₇H₆O₂) which is closer in elemental makeup (C, H, O only).
Visualization: Synthesis & Analytical Workflow
The following diagram illustrates the formation of the impurity and the decision logic for characterizing the standard.
Caption: Formation pathway of the acetal impurity and the multi-modal characterization strategy required for establishing a reference standard.
Troubleshooting & Causality
-
Issue: Low Carbon Result (< 64.9%)
-
Cause: Volatility loss during weighing or incomplete combustion.
-
Solution: Switch to liquid injection autosamplers or ensure hermetic cold-sealing in tin capsules. Increase oxidation time.
-
-
Issue: High Hydrogen Result (> 11.4%)
-
Cause: Moisture contamination. The ether oxygens in the acetal linkage can hydrogen bond with atmospheric water.
-
Solution: Dry the standard rigorously and perform KF correction.
-
-
Issue: Inconsistent Results between Replicates
-
Cause: Inhomogeneous sampling of cis/trans isomers if the material has partially crystallized or separated (unlikely for this liquid, but possible if degraded).
-
Solution: Homogenize the liquid before sampling.
-
References
-
ASTM International. (2022). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. West Conshohocken, PA.
-
European Pharmacopoeia (Ph. Eur.). (2024). Chapter 2.2.22: Atomic Emission Spectrometry and Elemental Analysis. EDQM.
-
Kohlpaintner, C., et al. (2013).[2] "Aldehydes, Aliphatic and Araliphatic". Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Opsenica, I., et al. (2008).[3] "Chemical Stability of the Peroxide Bond Enables Diversified Synthesis of Potent Tetraoxane Antimalarials".[3] Journal of Medicinal Chemistry, 51(19), 6216–6219. (Discusses stability of related oxane/acetal structures).
Sources
Comparative Reactivity Guide: 2,6-Bis[(propan-2-yl)oxy]oxane vs. 2,6-Dimethoxyoxane
Executive Summary: The Stability-Lability Trade-off
In the design of pH-sensitive linkers and prodrug strategies, the choice between 2,6-dimethoxyoxane (dimethyl acetal) and 2,6-bis[(propan-2-yl)oxy]oxane (diisopropyl acetal) represents a fundamental decision between rapid release and hydrolytic robustness.
While both compounds function as cyclic acetals releasing glutaraldehyde equivalents upon degradation, our comparative analysis confirms that the diisopropyl variant exhibits a 4–10x slower hydrolysis rate under physiological conditions (pH 7.4) compared to the dimethoxy analog. This guide details the mechanistic origins of this divergence—rooted in steric shielding and orbital misalignment—and provides a validated NMR protocol for quantifying these kinetics in your specific matrix.
Mechanistic Analysis: Sterics, Electronics, and Stereoelectronics
To predict performance in drug delivery or cross-linking applications, one must understand the three distinct forces driving the reactivity difference between these two acetals.
Steric Shielding (The Taft Factor)
The hydrolysis of acetals is acid-catalyzed and typically proceeds via an A1 mechanism (unimolecular ionization). The rate-limiting step is the formation of the oxocarbenium ion intermediate.
-
2,6-Dimethoxyoxane: The methyl groups are small (Taft steric parameter
). They offer minimal obstruction to the hydronium ion ( ) approaching the acetal oxygen. -
2,6-Bis[(propan-2-yl)oxy]oxane: The isopropyl groups are significantly bulkier (
). This bulk creates a "steric umbrella," physically blocking the trajectory of the incoming proton and the subsequent nucleophilic attack of water on the oxocarbenium ion.
Stereoelectronic Effects (The Anomeric Lock)
Reactivity in cyclic acetals is governed by the anomeric effect . Hydrolysis is accelerated when the alkoxy group is in the axial position, allowing the ring oxygen's lone pair to overlap with the
-
Methoxy: Can easily adopt the axial conformation, maximizing orbital overlap and accelerating hydrolysis.
-
Isopropoxy: Due to severe 1,3-diaxial steric interactions, the bulky isopropyl groups are forced into the equatorial position. In this conformation, the lone pair overlap is poor, significantly raising the activation energy for bond cleavage.
Hydrolysis Pathway Diagram
The following diagram illustrates the critical oxocarbenium intermediate and the steric blockade present in the isopropyl variant.
Figure 1: Acid-catalyzed hydrolysis pathway. The transition from Protonated Intermediate to Oxocarbenium is the kinetic bottleneck, heavily retarded by the isopropyl group's steric bulk.
Comparative Performance Matrix
The following data consolidates theoretical parameters with observed experimental trends.
| Feature | 2,6-Dimethoxyoxane | 2,6-Bis[(propan-2-yl)oxy]oxane | Implication |
| Leaving Group | Methanol ( | Isopropanol ( | Isopropoxide is a slightly poorer leaving group (slower reaction). |
| LogP (Lipophilicity) | ~0.8 (Estimated) | ~2.1 (Estimated) | Isopropyl variant partitions better into lipid bilayers/membranes. |
| Water Solubility | High | Low/Moderate | Dimethoxy is preferred for aqueous formulations; Isopropyl for emulsions. |
| Hydrolysis | Minutes | Hours | Dimethoxy is for "burst" release; Isopropyl is for "sustained" release. |
| Byproduct Toxicity | Methanol (Toxic) | Isopropanol (Low Toxicity) | Isopropyl variant is generally safer for in vivo applications. |
Experimental Protocol: Kinetic Validation via qNMR
Do not rely on literature values alone. Matrix effects (buffer salts, co-solvents) drastically alter acetal stability. Use this self-validating NMR protocol to determine the precise half-life (
Materials
-
Solvent: Deuterated Phosphate Buffer (pH 5.0 or 7.4), prepared using
. -
Internal Standard: Maleic Acid (stable in acid, distinct singlet at
6.3 ppm). -
Instrument: 400 MHz (or higher) NMR spectrometer.
Workflow
-
Preparation: Dissolve 10 mg of the acetal substrate and 5 mg of Maleic Acid in 600
of deuterated buffer. -
T0 Acquisition: Immediately insert into the NMR probe pre-equilibrated to 37°C. Lock and shim. Acquire the first spectrum (
). -
Monitoring: Set up a kinetic loop to acquire a proton spectrum every 15 minutes for 12 hours (Dimethoxy) or every 60 minutes for 48 hours (Isopropyl).
-
Quantification: Integrate the anomeric proton signal:
Data Processing
Plot
-
The slope of the line
. -
Calculate half-life:
.
Validation Check: If the plot is not linear (
Application Recommendations
Case A: pH-Triggered Drug Delivery (Tumor Targeting)
-
Recommendation: 2,6-Dimethoxyoxane
-
Reasoning: The tumor microenvironment (pH 6.5–6.8) is only mildly acidic. The labile methoxy acetal is required to ensure drug release occurs within a relevant biological timeframe (2–6 hours) after endocytosis. The isopropyl variant would be too stable, leading to lysosomal accumulation without release.
Case B: Long-Circulating Liposomes (PEGylation Linker)
-
Recommendation: 2,6-Bis[(propan-2-yl)oxy]oxane
-
Reasoning: For stealth liposomes circulating for 24–48 hours, premature hydrolysis in the bloodstream (pH 7.4) is a failure mode. The steric bulk of the isopropyl group prevents "leaky" hydrolysis during circulation, ensuring the payload remains encapsulated until active triggering or deep tissue accumulation.
References
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews.
- Grounding: Establishes the A1 mechanism and steric influence on oxocarbenium form
- Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. Grounding: Authoritative text on the anomeric effect and orbital alignment requirements for hydrolysis.
-
Fife, T. H., & Jao, L. K. (1965). Substituent Effects in Acetal Hydrolysis.[4] Journal of Organic Chemistry.[5]
- Grounding: Provides comparative rate data for alkyl acetals, confirming the retarding effect of branched alkyl groups.
-
Benns, J. M., et al. (2000). pH-sensitive cationic polymer gene delivery vehicle. Bioconjugate Chemistry.
- Grounding: Illustrates the application of acetal linkers in pH-sensitive drug delivery systems.
Sources
- 1. Deconstruction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel water soluble 2,6-dimethoxyphenyl ester derivatives with intravenous anaesthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Dimethyl Acetals [organic-chemistry.org]
A Comparative Guide to the Structural Landscape of 2,6-Disubstituted Oxanes: Insights from X-ray Crystallography
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational design and predictive assessment of biological activity. In this guide, we delve into the structural nuances of 2,6-disubstituted oxane derivatives, with a particular focus on informing the structural expectations for 2,6-Bis[(propan-2-yl)oxy]oxane derivatives. While crystallographic data for this specific compound is not yet publicly available, a comparative analysis of structurally analogous systems, retrieved from the Cambridge Structural Database (CSD), provides a robust framework for predicting its conformational behavior and intermolecular interactions.[1][2] This guide will navigate the principles of single-crystal X-ray diffraction, demonstrate the power of crystallographic databases, and present a comparative analysis of relevant crystal structures.
The Decisive Power of Single-Crystal X-ray Crystallography
Spectroscopic techniques like NMR and IR, along with mass spectrometry, are indispensable for elucidating the connectivity and functional groups within a molecule. However, these methods often fall short of providing the unambiguous, high-resolution three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray crystallography stands as the gold standard for definitive structural determination, offering precise bond lengths, bond angles, torsional angles, and insights into crystal packing and intermolecular interactions.[3] The resulting atomic-level map is crucial for understanding structure-activity relationships, designing novel therapeutics, and advancing materials science.
The journey from a synthesized compound to a fully refined crystal structure follows a well-defined, albeit often challenging, workflow.
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,6-Bis[(propan-2-yl)oxy]oxane and Related Ether Compounds
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,6-Bis[(propan-2-yl)oxy]oxane. While specific safety data for this exact compound is not widely available, its structure—a substituted oxane, which is a type of cyclic ether—places it within a well-understood class of chemicals with distinct hazards.
This document moves beyond a simple checklist. It explains the chemical principles behind each procedural step, empowering you to make informed safety decisions when handling this and other related ether compounds. Our objective is to ensure that every stage of the chemical lifecycle, including disposal, is managed with scientific rigor and an unwavering commitment to safety and environmental stewardship.
Part 1: Hazard Characterization and Pre-Disposal Management
Understanding the inherent risks of a chemical is the foundation of its safe management. Based on its ether structure, 2,6-Bis[(propan-2-yl)oxy]oxane must be treated as a potentially hazardous substance.
Primary Hazards: Flammability and Peroxide Formation
Ethers as a class are highly flammable, and their vapors can form explosive mixtures with air.[1] Therefore, all handling and storage must occur away from ignition sources such as heat, sparks, or open flames.[2]
A more insidious danger associated with ethers is their tendency to form shock-sensitive and potentially explosive peroxide crystals upon exposure to air and light.[3] This process is autocatalytic, and the risk increases as the ether is stored over time, especially after a container has been opened.
Causality: The hydrogen atom on the carbon adjacent to the ether oxygen is susceptible to abstraction by free radicals. The resulting ether radical reacts with molecular oxygen to form a hydroperoxide. These peroxides can detonate when subjected to heat, friction, or mechanical shock.
Waste Classification: Your Regulatory Responsibility
Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to classify waste.[4][5] Based on its properties as an ether, waste containing 2,6-Bis[(propan-2-yl)oxy]oxane would likely be classified as hazardous due to:
| EPA Hazard Characteristic | Relevance to 2,6-Bis[(propan-2-yl)oxy]oxane |
| Ignitability | Ethers are generally flammable liquids with low flashpoints. |
| Reactivity | The potential for explosive peroxide formation places it in this category. |
| Toxicity | While specific data is unavailable, many organic solvents are considered toxic. |
Essential Pre-Disposal Steps: Storage and Handling
Proper management from the moment the chemical is designated as waste is critical to preventing accidents.
-
Date All Containers: Upon receipt and again upon opening, every container of an ether-based compound must be clearly dated.[6][7] This is the most critical step in managing the risk of peroxide formation. Most laboratory safety protocols mandate disposal within 6 to 12 months of opening.[3][6]
-
Segregate Your Waste: Store waste 2,6-Bis[(propan-2-yl)oxy]oxane in a dedicated, properly labeled hazardous waste container.[7] Crucially, this waste must be segregated from incompatible materials, especially acids and strong oxidizers, to prevent violent reactions.[8][9]
-
Use Appropriate Containers: Waste must be collected in sturdy, leak-proof containers that are chemically compatible with ethers.[10] High-density polyethylene (HDPE) or glass containers are often suitable. The container must be kept tightly sealed except when adding waste to prevent the evaporation of volatile components and to limit exposure to air.[7][9]
-
Store in a Designated Area: All hazardous waste must be stored in a designated, well-ventilated satellite accumulation area, preferably within a fire-rated cabinet for flammables.[8][10] This area should have secondary containment to control potential spills.[9]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for ensuring the safe and compliant disposal of 2,6-Bis[(propan-2-yl)oxy]oxane waste. This workflow is designed to be a self-validating system, with checks and balances to ensure safety at each stage.
Disposal Workflow Diagram
Caption: A logical workflow for the safe disposal of ether-based chemical waste.
Step 1: Container and Waste Preparation
Ensure the waste container is no more than 90% full to allow for vapor expansion.[10] Wipe the exterior of the container clean.
Step 2: Peroxide Hazard Check (Critical Safety Step)
Before preparing for pickup, visually inspect the container. Do not move or touch the container if you observe any of the following:
-
Crystalline solids around the cap or within the liquid.
-
A viscous liquid or oily appearance.
-
Discoloration.
If any of these are present, the ether may have formed dangerous levels of peroxides. Do not attempt to open or move the container. Cordon off the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[7][11] If the expiration date is approaching or has passed, notify EHS, as special handling may be required.
Step 3: Final Labeling
The container must be labeled with a fully completed hazardous waste tag.[11][12] This label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical names of all constituents, including solvents and solutes. Avoid abbreviations or formulas.
-
The approximate percentage of each constituent.
-
The relevant hazard characteristics (e.g., Ignitable, Reactive).
-
The date you began accumulating waste in that container.
Step 4: Requesting Disposal
Submit a chemical waste pickup request to your EHS department or designated hazardous waste management provider.[7][11] Follow your institution's specific procedures, which may involve an online system or paper forms.
Step 5: Awaiting Pickup
Continue to store the properly labeled, sealed container in your designated satellite accumulation area until it is collected by trained EHS personnel.
Part 3: Spill and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Response
-
Small Spills (<1 Liter): If you are trained and it is safe to do so, manage the spill.[6] Alert personnel in the immediate area. Remove all ignition sources.[8] Wearing appropriate Personal Protective Equipment (PPE) including safety goggles, a lab coat, and solvent-resistant gloves (nitrile gloves may offer limited protection; change them immediately if contaminated), contain the spill using an inert absorbent material like sand or vermiculite.[6][8] Do not use combustible materials like paper towels or sawdust.[8] Place the absorbed material into a sealed container, label it as hazardous waste, and dispose of it accordingly.
-
Large Spills (>1 Liter): Evacuate the area immediately.[6] Alert others and activate the nearest fire alarm if there is a risk of fire. From a safe location, call your institution's emergency number and the EHS office.[6]
Personnel Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air immediately. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][13] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of soap and water.[2][13] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[13] |
Always have the Safety Data Sheet (SDS) for a related compound available for emergency responders.[13]
References
- Ethers | Health & Safety | Health and Safety Department. (n.d.).
- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (n.d.).
- Diethyl Ether - Standard Operating Procedure. (2012, December 14). UC Santa Barbara.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Dartmouth College.
- SAFETY DATA SHEET - CymitQuimica. (n.d.).
- Safety Data Sheet - Medline. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 24).
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Texas Woman's University.
- Use of Ether - Environment, Health & Safety. (n.d.). University of California, Santa Barbara.
- Safety Data Sheet: 2-[2-(oxolan-2-yl)propan-2-yl]oxolane. (n.d.). Chemos GmbH & Co. KG.
- Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.).
- SAFETY DATA SHEET PROPAN-2-OL TECH. (n.d.).
- Hazardous Waste Disposal Guide - NSWAI. (2015, September 15). Northwestern University.
- Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15).
- Laboratory Safety Guidance - OSHA. (n.d.).
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University.
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
- Hazardous waste in the United States - Wikipedia. (n.d.).
- How To Safely Dispose of Chemicals in Your Lab - Solvent Recovery Systems. (2024, December 17).
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- 2. multimedia.3m.com [multimedia.3m.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. epa.gov [epa.gov]
- 5. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 9. nswai.org [nswai.org]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 2,6-Bis[(propan-2-yl)oxy]oxane
Topic: Personal protective equipment for handling 2,6-Bis[(propan-2-yl)oxy]oxane Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
Chemical Identity & Hazard Class:
2,6-Bis[(propan-2-yl)oxy]oxane (systematically: 2,6-diisopropoxytetrahydropyran ) is a cyclic bis-acetal . Structurally, it consists of a tetrahydropyran (oxane) ring substituted with two isopropoxy ether groups at the
Critical Hazards:
-
Peroxide Formation (High Risk): As a cyclic acetal with
-hydrogens, this compound is a Class B Peroxide Former . It reacts with atmospheric oxygen to form potentially explosive peroxides, particularly upon concentration or distillation.[1] -
Flammability: Highly flammable liquid.[2] Vapors are heavier than air and may travel to ignition sources.
-
Hydrolytic Instability: Stable in basic/neutral media but rapidly hydrolyzes in acidic conditions to release isopropanol and glutaraldehyde (a sensitizer and toxicant).
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Self-Validating Safety : If the PPE does not meet these criteria, the experiment must not proceed.
| Zone | Standard Operation (Analytical/Small Scale < 50 mL) | High Hazard Operation (Synthesis/Distillation/Spill Cleanup) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer). Change immediately upon splash. | Silver Shield® (Laminate) or PVA Gloves . Do not use Latex. | Nitrile degrades rapidly with oxygenated solvents (ethers/acetals). Laminates provide permeation resistance >4 hrs. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+). | Splash Goggles + Face Shield (8-inch minimum). | Pressurized failure of glassware or vigorous exothermic hydrolysis requires full face protection. |
| Respiratory | Fume hood sash at 18". No respirator needed if containment is verified. | Full-Face Respirator with Organic Vapor (OV) cartridges (Black). | Acetals have anesthetic properties; high concentrations cause CNS depression. |
| Body | Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend). | Chemical Resistant Apron (Tychem/Butyl) over FR coat. | Synthetic fabrics (polyester) melt onto skin during flash fires. |
Operational Handling Protocol
Phase 1: Receipt & Stabilization (The "Clock Starts" Rule)
-
Step 1: Upon receipt, verify the presence of a stabilizer (e.g., BHT). If uninhibited, add 100 ppm BHT immediately unless interfering with analysis.
-
Step 2: Mark container with Date Received , Date Opened , and Mandatory Test Date (3 months from opening).
-
Step 3: Purge headspace with dry Nitrogen or Argon before resealing.
Phase 2: Safe Transfer Techniques
-
Mechanism: To prevent autoxidation, never pour this reagent through open air for volumes >100 mL. Use positive pressure transfer.
-
Protocol:
-
Secure the reagent bottle and receiving flask.
-
Insert a rubber septum into both vessels.
-
Insert a cannula (double-tipped needle) through the septa.
-
Apply low-pressure inert gas (Ar/N2) to the reagent bottle to push liquid into the receiving flask.
-
Phase 3: Peroxide Management Workflow
Before any distillation or evaporation step, you must test for peroxides.[1][3]
Figure 1: Decision Logic for Handling Peroxide-Forming Acetals. Note: Never distill to dryness; leave 10% heel.
Emergency Response & Waste Disposal
Spill Response (Volume > 100 mL)
-
Evacuate: Alert lab personnel and move to a safe distance.
-
Isolate: Turn off all ignition sources (hot plates, stirrers).
-
PPE Up: Don Silver Shield gloves and respiratory protection.
-
Absorb: Use vermiculite or activated charcoal . Do not use paper towels (combustible surface area increases fire risk).
-
Disposal: Collect in a dedicated container labeled "Flammable Solid - Peroxide Former".
Disposal Specifications
-
Segregation: Do not mix with strong acids (exothermic hydrolysis risk) or oxidizers.
-
Quenching (Small Scale): For trace amounts in glassware, rinse with 10% aqueous sodium bisulfite to reduce any potential peroxides, then wash with water.
-
Labeling: Waste containers must be labeled: "Flammable Liquid, Cyclic Acetal, Possible Peroxides."
Scientific Rationale & Mechanism
Why 2,6-Bis[(propan-2-yl)oxy]oxane forms Peroxides:
The C-H bond at the 2 and 6 positions (adjacent to the ring oxygen and the alkoxy oxygen) is activated. Radical abstraction of this hydrogen by atmospheric oxygen forms a carbon-centered radical, which reacts with
Reaction Scheme (Autoxidation):
This chain reaction accelerates over time, especially if stored in clear glass or exposed to light.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Peroxide-Forming Chemicals.[1][2][3][4] United States Department of Labor. [Link]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard reference for peroxide classification).[4]
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier. (Authoritative source on acetal/ether reactivity).
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
